Pomalidomide 4'-PEG3-azide
Description
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Properties
Molecular Formula |
C21H26N6O7 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H26N6O7/c22-26-24-7-9-33-11-13-34-12-10-32-8-6-23-15-3-1-2-14-18(15)21(31)27(20(14)30)16-4-5-17(28)25-19(16)29/h1-3,16,23H,4-13H2,(H,25,28,29) |
InChI Key |
IRPMZWZENVORCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide 4'-PEG3-azide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the structure, properties, and applications of Pomalidomide (B1683931) 4'-PEG3-azide, a key building block in the development of targeted protein degraders.
Pomalidomide 4'-PEG3-azide is a functionalized E3 ligase ligand designed for use in Proteolysis Targeting Chimera (PROTAC) research and development. It incorporates the high-affinity Cereblon (CRBN) ligand, pomalidomide, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker that terminates with a reactive azide (B81097) group. This azide moiety allows for the convenient and efficient conjugation to a target protein ligand via "click chemistry," facilitating the rapid assembly of PROTAC molecules.[1][2]
Structure and Physicochemical Properties
This compound is a synthetic molecule that plays a crucial role in the targeted degradation of proteins. Its structure is meticulously designed to bridge a target protein with the cellular protein disposal machinery. The pomalidomide component of the molecule binds to the E3 ubiquitin ligase Cereblon, while the azide group at the end of the PEG linker serves as a versatile handle for attaching a ligand that binds to a specific protein of interest.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C21H26N6O7 | [2] |
| Molecular Weight | 474.5 g/mol | [2] |
| Appearance | White to yellow solid | [3] |
| Purity | ≥95% | [2] |
| Solubility | DMSO: 200 mg/mL (421.50 mM) with ultrasonic treatment. Soluble in DCM and ACN. | [3],[4] |
| Storage | Store at -20°C under nitrogen, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
| CAS Number | 2271036-46-3 | [2] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide moiety of the PROTAC binds to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] Simultaneously, the other end of the PROTAC, which is conjugated to a target-specific ligand, binds to the protein of interest (POI). This induced proximity brings the POI close to the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.
Experimental Protocols
The terminal azide group of this compound allows for its conjugation to alkyne-containing molecules through two primary "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3]
Synthesis of this compound
A common synthetic route to pomalidomide derivatives involves the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with an appropriate amine-containing linker.[5][6] For this compound, this would involve the reaction of 4-fluorothalidomide with an amino-PEG3-azide linker.
A representative, non-optimized protocol for a similar synthesis is as follows:
-
Dissolve 4-fluorothalidomide (1 equivalent) and the amine-linker (1.1 equivalents) in a suitable solvent such as DMSO.[5]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 equivalents).[5]
-
Heat the reaction mixture (e.g., to 90°C) and monitor its progress by an appropriate method like LC-MS.[5]
-
Upon completion, the product can be purified using standard techniques such as preparative HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is highly efficient and forms a stable triazole linkage between the azide on the pomalidomide linker and a terminal alkyne on the target protein ligand.[7]
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared)
-
A copper-chelating ligand (e.g., THPTA) is recommended to improve efficiency and reduce oxidative damage.[7]
-
Solvent (e.g., DMSO/water or t-BuOH/water)[7]
Protocol:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and the alkyne-functionalized molecule.[7]
-
In a reaction vial, combine this compound (1.1 equivalents) and the alkyne substrate (1.0 equivalent).[7]
-
Add the solvent to achieve a final concentration of approximately 5-10 mM.[7]
-
Add the copper ligand solution (e.g., THPTA).[7]
-
Add the CuSO₄ solution (final concentration ~0.25 mM).[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).[7]
-
Stir the reaction at room temperature for 1-16 hours, monitoring by TLC or LC-MS.[7]
-
Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).[7]
-
Purify the crude product by silica (B1680970) gel chromatography or preparative HPLC.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[8][9]
Materials:
-
This compound
-
Strained alkyne (DBCO or BCN)-functionalized target protein ligand
-
Anhydrous solvent (e.g., DMSO or DMF)[8]
Protocol:
-
Prepare stock solutions of this compound and the strained alkyne-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).[8]
-
In a reaction vial, combine the this compound solution and the strained alkyne solution. A 1.5 to 5-fold molar excess of the azide is often recommended.[8]
-
The reaction can be performed at room temperature or 37°C.[10]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS). Reaction times are typically less than 12 hours.[10]
-
For small molecule conjugates, purification can be achieved via preparative HPLC. For bioconjugates, size-exclusion chromatography or dialysis can be used.
Safety and Handling
Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Disclaimer: This document is intended for informational purposes for research professionals and is based on publicly available data. The experimental protocols provided are general guidelines and may require optimization for specific applications. Always refer to the manufacturer's safety data sheet (SDS) and certificate of analysis (CoA) for the most accurate and up-to-date information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
Pomalidomide 4'-PEG3-azide: A Technical Guide for Advanced Drug Development
CAS Number: 2271036-46-3
This technical guide provides an in-depth overview of Pomalidomide (B1683931) 4'-PEG3-azide, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. This document outlines the compound's chemical properties, its application in PROTAC synthesis, and detailed experimental protocols for its use and evaluation.
Core Compound Specifications
Pomalidomide 4'-PEG3-azide is a functionalized E3 ligase ligand designed for the synthesis of PROTACs.[1] It incorporates the immunomodulatory drug pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG3) linker to improve solubility and provide spatial separation, and a terminal azide (B81097) group for covalent conjugation to a target protein ligand via "click chemistry".[1][2]
| Property | Value | Reference |
| CAS Number | 2271036-46-3 | [3][4] |
| Molecular Formula | C₂₁H₂₆N₆O₇ | [2] |
| Molecular Weight | 474.47 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95% (HPLC) | |
| Storage Conditions | -20°C | [2][4] |
| Solubility | Soluble in DMSO | |
| Functional Groups | Pomalidomide (CRBN Ligand), PEG3 Linker, Azide | [1][2] |
Mechanism of Action in PROTAC Technology
This compound serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5] The azide group allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI). Once the PROTAC is assembled, it facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]
Experimental Protocols
This section provides detailed protocols for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity. The protocols are based on the synthesis of a PARP1 degrader as described in the literature.[1][6]
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized ligand for a target protein (e.g., an alkyne-modified PARP1 inhibitor).
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized ligand solution (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add CuSO₄ solution (0.1 equivalents).
-
Add THPTA solution (0.5 equivalents).
-
Add DMSO to achieve a final reaction concentration of ~10 mM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.0 equivalents).
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Protein Degradation Assay (Western Blot)
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.
Materials:
-
Human cell line expressing the target protein (e.g., HeLa cells for PARP1)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for a PARP1-degrading PROTAC synthesized from a pomalidomide-azide precursor, demonstrating its degradation efficiency.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC₅₀ (Degradation Concentration 50%) | ~10 nM | HeLa | 24 hours | [6] |
| Dₘₐₓ (Maximum Degradation) | >95% | HeLa | 24 hours | [6] |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC, target protein, and cell line used. The values presented here are for illustrative purposes based on published data for a potent PARP1 degrader.
Conclusion
This compound is a versatile and indispensable tool for the development of CRBN-recruiting PROTACs. Its well-defined structure and reactive azide handle enable the efficient synthesis of a wide range of protein degraders. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel PROTACs for therapeutic and research applications. As the field of targeted protein degradation continues to expand, the utility of such precisely engineered chemical tools will undoubtedly grow in significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.cn [molnova.cn]
- 3. chemscene.com [chemscene.com]
- 4. This compound, 2271036-46-3 | BroadPharm [broadpharm.com]
- 5. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Azide-Functionalized Pomalidomide: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biological activities of azide-functionalized pomalidomide (B1683931), a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Concepts: Hijacking the Ubiquitin-Proteasome System
Pomalidomide, a thalidomide (B1683933) analog, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Its biological activity is centered on its ability to bind to CRBN, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][3] This binding event allosterically modifies the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]
The introduction of an azide (B81097) (-N₃) group, typically at the C5 position of the phthalimide (B116566) ring, transforms pomalidomide into a versatile chemical tool.[5] This azide functionality serves as a bioorthogonal handle for "click chemistry," enabling the efficient and specific conjugation of pomalidomide to a ligand targeting a protein of interest (POI).[1][5] The resulting heterobifunctional molecule is known as a Proteolysis Targeting Chimera (PROTAC).
PROTACs synthesized using azide-functionalized pomalidomide leverage the inherent mechanism of the parent molecule. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end binds to the target protein.[6] This induced proximity brings the target protein into the vicinity of the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[6][7] The strategic functionalization at the C5 position can also mitigate off-target degradation of endogenous zinc finger proteins, a known liability of some pomalidomide-based degraders.[6][8]
Quantitative Biological Data
The efficacy of pomalidomide and its derivatives is underpinned by their binding affinity to CRBN and their ability to induce the degradation of target proteins. While specific binding affinity data for azide-functionalized pomalidomide is not always publicly available, its utility is predicated on the high-affinity interaction of its parent molecule.[9]
| Ligand | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Reference |
| Pomalidomide | ~157 nM | ~3 µM | [7][8] |
| Lenalidomide | ~178 nM | ~3 µM | [7] |
| Thalidomide | ~250 nM | ~30 µM | [7] |
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of azide-functionalized pomalidomide and derived PROTACs.
Synthesis of Pomalidomide-C5-azide
The synthesis of Pomalidomide-C5-azide is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[10][11]
Materials:
-
4-fluorothalidomide
-
Dimethyl sulfoxide (B87167) (DMSO)[11]
-
DIPEA (N,N-Diisopropylethylamine)[12]
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4-fluorothalidomide and 5-azidopentan-1-amine in DMSO.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction mixture (e.g., to 130°C for primary amines in DMSO) and monitor its progress by TLC or LC-MS.[11]
-
Upon completion, cool the mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by silica gel column chromatography to yield Pomalidomide-C5-azide.[10][11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is used to conjugate Pomalidomide-C5-azide to an alkyne-containing molecule of interest.[3][5]
Materials:
-
Pomalidomide-C5-azide
-
Alkyne-functionalized molecule
-
t-BuOH and water or DMF[2]
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate (B8700270)
Procedure:
-
In a reaction vial, dissolve the alkyne-modified target ligand (1.0 eq) and Pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water or DMF).[2]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).[2]
-
Stir the reaction mixture at room temperature for 4-12 hours.[2]
-
Monitor the reaction by LC-MS.[2]
-
Upon completion, purify the resulting PROTAC, for example, by preparative HPLC.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.[7]
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled tracer ligand that binds to CRBN
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Test compounds (e.g., pomalidomide derivatives) serially diluted in DMSO
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
The binding of the test compound to CRBN will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. The IC50 value can be calculated from the resulting dose-response curve.
Western Blot for Protein Degradation
This is a standard method to assess the degradation of a target protein induced by a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[6]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G beads
-
Primary antibody against ubiquitin
Procedure:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor for 4-6 hours.[6]
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.[6]
-
Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.[6]
-
Elute the immunoprecipitated proteins from the beads.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear in the lane of the PROTAC and proteasome inhibitor co-treatment indicates polyubiquitination of the target protein.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows associated with azide-functionalized pomalidomide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Pomalidomide 4'-PEG3-azide for Advanced Drug Development
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Pomalidomide 4'-PEG3-azide. It details its chemical properties, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the underlying mechanism of action for targeted protein degradation.
Core Compound Data
This compound is a functionalized building block essential for the development of PROTACs, a novel class of therapeutic agents.[1][2] It incorporates the Pomalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This is connected via a 3-unit polyethylene (B3416737) glycol (PEG3) linker to a terminal azide (B81097) group, which allows for covalent conjugation to a target protein ligand through click chemistry.[][5][6]
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Molecular Weight | 474.47 g/mol (or 474.5 Da) | [1][2][][7] |
| Chemical Formula | C₂₁H₂₆N₆O₇ | [1][2][][7] |
| CAS Number | 2271036-46-3 | [1][][7] |
| Purity | ≥95% (typically analyzed by HPLC) | [1][2][] |
| Appearance | Solid | [7] |
| Storage Conditions | Store at -20°C | [1][2][] |
| Stability | At least 6 months at -20°C | [7] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[2][8] The Pomalidomide component of the PROTAC binds to the E3 ligase Cereblon, while the other end of the PROTAC binds to the protein of interest. This forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[2][9] This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome.[2][8] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[2]
Experimental Protocol: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for the conjugation of this compound to an alkyne-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Alkyne-functionalized ligand for the protein of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a mixture of water and t-BuOH, or DMSO)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in the chosen solvent system.
-
Dissolve the alkyne-functionalized target protein ligand (1-1.2 equivalents) in the same solvent system.
-
-
Preparation of the Catalyst Solution:
-
In a separate vial, prepare a stock solution of CuSO₄.
-
Prepare a stock solution of the stabilizing ligand (THPTA for aqueous reactions, TBTA for organic solvents) at a concentration that allows for a 1:2 to 1:5 molar ratio of Cu(I) to ligand.[10]
-
Just before use, mix the CuSO₄ solution with the THPTA/TBTA ligand solution.[10]
-
-
Click Reaction:
-
Combine the solutions of this compound and the alkyne-functionalized ligand in a reaction vessel.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the pre-mixed CuSO₄/ligand solution to the reaction mixture (typically 0.1-0.5 equivalents of CuSO₄).
-
Prepare a fresh stock solution of sodium ascorbate. Add the sodium ascorbate solution (1-10 equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[11]
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 1-4 hours), quench the reaction, if necessary.
-
Purify the resulting PROTAC molecule using standard chromatographic techniques, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
This protocol outlines a standard approach; reaction conditions, including solvent, temperature, and catalyst loading, may need to be optimized for specific substrates.
References
- 1. This compound | CAS 2271036-46-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]
An In-depth Technical Guide to Exploratory Studies Using Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation. PROTACs are heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3][4] This is achieved by simultaneously binding a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][5]
Pomalidomide (B1683931), a second-generation immunomodulatory imide drug (IMiD), has become a cornerstone in PROTAC design.[6] It functions as a potent molecular glue that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-DDB1-CRBN-RBX1 (CRL4^CRBN^) complex.[5][6][7] The well-characterized interaction between pomalidomide and CRBN, along with its favorable drug-like properties, has made it a widely adopted E3 ligase ligand for the development of novel degraders against a multitude of therapeutic targets in oncology and other disease areas.[2][8][]
This technical guide provides a comprehensive overview of exploratory studies involving pomalidomide-based PROTACs, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs operate by hijacking the CRL4^CRBN^ E3 ligase complex to induce the degradation of a specific protein of interest. The process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
First, the bifunctional PROTAC molecule enters the cell. One end of the PROTAC, the "warhead," binds to the target protein (POI), while the other end, the pomalidomide moiety, binds to CRBN.[5] This binding event brings the POI into close proximity with the E3 ligase complex, forming a ternary complex (POI-PROTAC-CRBN).[10] The formation of this complex is the critical step that enables the subsequent transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][5] The POI becomes polyubiquitinated, which serves as a recognition signal for the 26S proteasome.[1] The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[1]
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of pomalidomide-based PROTACs is assessed through various quantitative metrics, including their degradation capability (DC50 and Dmax) and their anti-proliferative or inhibitory effects (IC50 or GI50). The following tables summarize key data from exploratory studies on PROTACs targeting several important cancer-related proteins.
Table 1: EGFR-Targeting PROTACs
Epidermal Growth Factor Receptor (EGFR) is a key target in several cancers. Pomalidomide-based PROTACs have been developed to overcome resistance to traditional EGFR inhibitors.[11]
| Compound | Target(s) | Cell Line(s) | IC50 (µM) | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR^WT^ | A549, MCF-7, HepG-2, HCT-116 | 0.10 | - | 96 (at 72h) | [11][12] |
| EGFR^T790M^ | 4.02 | [11][12] | ||||
| SIAIS125 | EGFR^Ex19del^ | H1975 | - | - | >90 | [11] |
| SIAIS126 | EGFR^L858R/T790M^ | H1975 | - | - | >90 | [11] |
Note: IC50 values for Compound 16 are for kinase inhibition. DC50 values were not explicitly provided in the source.
Table 2: HDAC8-Targeting PROTACs
Histone Deacetylase 8 (HDAC8) is overexpressed in various cancers, making it a viable therapeutic target.[13]
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Key Finding | Reference |
| ZQ-23 | HDAC8 | Not specified | 147 | 93 | Selective for HDAC8; no effect on HDAC1/3 | [13] |
Table 3: KRAS G12C-Targeting PROTACs
The KRAS G12C mutation is a common oncogenic driver. Pomalidomide-based PROTACs offer a novel strategy to target this previously "undruggable" protein.[14][15]
| Compound | Target | Cell Line | DC50 (µM) | Key Finding | Reference |
| KP-14 | KRAS G12C | NCI-H358 | ~1.25 | Suppresses MAPK signaling pathway | [14][15] |
Table 4: B-Raf-Targeting PROTACs
B-Raf is a key component of the MAPK signaling pathway and is frequently mutated in cancer.[16]
| Compound | Target | Cell Line | IC50 (µM) | Key Finding | Reference |
| Compound 2 | B-Raf | MCF-7 | 2.7 | Induces apoptosis and degradation of B-Raf | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for key experiments cited in the development and evaluation of pomalidomide-based PROTACs.
Synthesis of Pomalidomide-Based PROTACs (General Protocol)
The synthesis of pomalidomide-based PROTACs typically involves the conjugation of a pomalidomide derivative to a target-binding ligand via a chemical linker. A common and versatile method is the use of "click chemistry" with a pomalidomide-azide derivative.[6][17]
1. Synthesis of Pomalidomide-C5-Azide:
-
Step 1: Alkylation of Pomalidomide: To a solution of pomalidomide in DMF, add potassium carbonate and 1,5-dibromopentane. Heat the reaction mixture (e.g., at 60 °C) for several hours. After workup and purification, this yields an N-alkylated pomalidomide with a terminal bromide.[5]
-
Step 2: Azide (B81097) Formation: The bromo-pomalidomide derivative is then dissolved in DMF, and sodium azide is added. The mixture is heated (e.g., at 60 °C) to facilitate the nucleophilic substitution, yielding the desired Pomalidomide-C5-azide.[5]
2. PROTAC Assembly via Click Chemistry:
-
An alkyne-modified target protein ligand and Pomalidomide-C5-azide are dissolved in a suitable solvent (e.g., DMF or a t-BuOH/water mixture).[6]
-
A copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is added to the mixture.[6]
-
The reaction is stirred at room temperature for 4-12 hours, and its progress is monitored by LC-MS.[6]
-
Upon completion, the final PROTAC product is purified using techniques such as column chromatography or preparative HPLC.
Caption: A representative workflow for the synthesis of a pomalidomide-based PROTAC.
Western Blot for Target Protein Degradation
The Western blot is the primary assay to confirm and quantify the degradation of the target protein.[6]
-
Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow cells to adhere overnight. Treat the cells with varying concentrations of the pomalidomide-based PROTAC for a specified duration (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4 °C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.[18]
-
Detection and Analysis: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[18]
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
This assay measures the effect of the PROTAC on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pomalidomide-based PROTAC. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
Cell Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
For SRB assay: Fix the cells with trichloroacetic acid (TCA), wash, and stain with sulforhodamine B (SRB) dye. Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (GI50 or IC50) by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.
Mitigating Off-Target Effects
A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][19][20] This is an inherent activity of the pomalidomide moiety itself, which can act as a "molecular glue" for these neosubstrates.[4][21] Such off-target effects can lead to unintended biological consequences and potential toxicities.[4][22]
Recent studies have shown that strategic modification of the pomalidomide scaffold can significantly mitigate these off-target effects. Specifically, functionalization at the C5 position of the phthalimide (B116566) ring introduces steric hindrance that disrupts the binding of ZF proteins to the CRBN-PROTAC complex, while preserving the necessary interaction for on-target degradation.[18][19][23][24] This has led to the development of "bumped" pomalidomide analogs, such as Pomalidomide-C5-azide, which offer a more favorable selectivity profile.[18][22][23]
Caption: C5 modification of pomalidomide mitigates off-target degradation.
Conclusion
Pomalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. By leveraging the robust and well-characterized interaction with the CRBN E3 ligase, researchers have successfully developed degraders for a wide array of challenging drug targets. The modular nature of PROTACs, facilitated by synthetic strategies like click chemistry, allows for rapid exploration of different target-binding ligands and linkers. While off-target effects remain a key consideration, rational design strategies, such as C5 modification of the pomalidomide core, are paving the way for the development of more selective and potent next-generation therapeutics. This technical guide provides a foundational framework of the data, protocols, and pathways essential for scientists and researchers contributing to this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Pomalidomide 4'-PEG3-azide for Click Chemistry-Mediated Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Application Notes: Mechanism and Utility
Pomalidomide (B1683931) 4'-PEG3-azide is a bifunctional molecule designed for advanced chemical biology and drug discovery applications, particularly in the field of Targeted Protein Degradation (TPD).[1] It serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule consists of three key components:
-
Pomalidomide: An immunomodulatory drug that acts as a potent ligand for the Cereblon (CRBN) protein.[][3]
-
PEG3 Linker: A short, hydrophilic 3-unit polyethylene (B3416737) glycol linker that provides spacing and can improve the solubility of the final conjugate.[1]
-
Terminal Azide (B81097) (N₃): A versatile chemical handle that enables covalent ligation to alkyne-containing molecules via highly efficient and bio-orthogonal "click chemistry".[1][4]
Mechanism of Action: Pomalidomide functions by binding to CRBN, which is a substrate receptor component of the Cullin 4A-Ring Box 1 (CUL4A-RBX1-DDB1-CRBN), or CRL4-CRBN, E3 ubiquitin ligase complex.[5] This binding event allosterically modulates the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] In the context of a PROTAC, the pomalidomide moiety hijacks this cellular machinery, enabling the targeted degradation of a specific protein of interest linked to the other end of the molecule.[1]
Physicochemical Properties
Pomalidomide 4'-PEG3-azide is one of several available functionalized pomalidomide derivatives. The choice of linker can influence the physicochemical properties and efficacy of the final PROTAC molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Linker Type |
| This compound | C₂₁H₂₄N₆O₈ | 488.45 | 2267306-15-8 | 4'-Amide linked 3-unit PEG |
| Pomalidomide-C5-azide | C₁₈H₂₀N₆O₄ | 384.39 | N/A | C5 alkyl chain |
| Pomalidomide-PEG5-azide | C₂₅H₃₂N₆O₁₀ | 576.56 | N/A | 5-unit PEG chain |
Table 1: Comparative physicochemical properties of common pomalidomide-azide derivatives.[5]
Experimental Protocols
The azide group on this compound allows for its conjugation to an alkyne-modified molecule of interest (e.g., a ligand for a target protein) via two primary click chemistry methods: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne. The reaction is catalyzed by Copper(I), which is generated in situ from a Copper(II) source and a reducing agent.[7]
A. Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule of interest
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) catalyst.[7]
-
Deionized Water
B. Stock Solution Preparation
| Reagent | Suggested Concentration | Solvent | Notes |
| This compound | 10 mM | Anhydrous DMSO | Store at -20°C, protected from light. |
| Alkyne-Molecule | 10 mM | Anhydrous DMSO | Adjust concentration based on solubility. |
| CuSO₄ | 100 mM | Deionized Water | Stable at room temperature. |
| Sodium Ascorbate | 1 M | Deionized Water | Prepare fresh before each use. Prone to oxidation. |
| THPTA (optional) | 100 mM | Deionized Water | Stable at room temperature. |
C. Step-by-Step Reaction Procedure
The following procedure is based on a 1 µmol reaction scale. Volumes can be scaled as needed.
-
In a clean microcentrifuge tube or reaction vial, add 100 µL of 10 mM this compound solution (1 µmol, 1.0 eq).
-
Add 1.0-1.2 equivalents of the alkyne-functionalized molecule (e.g., 100-120 µL of a 10 mM stock).
-
Add DMSO and/or water to ensure all components remain dissolved and to achieve a final reactant concentration of 1-10 mM. A common solvent ratio is 4:1 DMSO:H₂O.
-
(Optional) If using a ligand, add 5 equivalents of THPTA relative to copper (e.g., 0.5 µL of 100 mM stock for a 0.1 eq copper reaction).
-
Add 0.1 equivalents of CuSO₄ solution (e.g., 1 µL of 100 mM stock). Vortex briefly.
-
Initiate the reaction by adding 1-2 equivalents of freshly prepared Sodium Ascorbate solution (e.g., 1-2 µL of 1 M stock).
-
Seal the vial and stir or gently agitate the reaction mixture at room temperature. Protect from light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
D. Work-up and Purification
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final conjugate.
| Component | Role | Typical Amount (Equivalents) |
| This compound | Azide source | 1.0 |
| Alkyne-Molecule | Alkyne source | 1.0 - 1.2 |
| CuSO₄ | Catalyst precursor | 0.1 - 0.5 |
| Sodium Ascorbate | Reducing agent | 1.0 - 2.0 |
| THPTA / TBTA | Cu(I) stabilizing ligand | 0.5 - 1.0 |
Table 2: Typical reagent stoichiometry for a CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for biological applications or with substrates sensitive to copper. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide.[1][4]
A. Materials and Reagents
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-ligand)
-
Solvent: Anhydrous DMSO or a biocompatible buffer system.
B. Stock Solution Preparation
| Reagent | Suggested Concentration | Solvent |
| This compound | 10 mM | Anhydrous DMSO |
| Strained Alkyne-Molecule | 10 mM | Anhydrous DMSO |
C. Step-by-Step Reaction Procedure
-
In a clean reaction vial, combine the this compound solution (1.0 equivalent) and the strained alkyne solution (1.0-1.5 equivalents).
-
If necessary, adjust the final volume and concentration with additional solvent. For biological conjugations, the final concentration of organic solvent (e.g., DMSO) should typically be kept below 5% (v/v).
-
Seal the vial and allow the reaction to proceed at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS. SPAAC reactions are often complete within 1-12 hours.
D. Purification
-
Purification methods for SPAAC reactions are highly dependent on the nature of the conjugate. For small molecule-small molecule conjugations, the methods described in the CuAAC protocol (extraction, chromatography) are applicable. For bioconjugations (e.g., to proteins or oligonucleotides), techniques like dialysis, size-exclusion chromatography (SEC), or affinity purification may be required.
References
Application Notes: Synthesis and Validation of a PROTAC Using Pomalidomide 4'-PEG3-azide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified research professionals. All experimental work should be conducted in a properly equipped laboratory facility, adhering to all institutional and governmental safety regulations. Appropriate personal protective equipment (PPE) must be worn at all times.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality. They function by inducing the degradation of specific target proteins rather than merely inhibiting them.[1] A PROTAC consists of three main components: a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
This document provides a detailed protocol for the synthesis of a PROTAC using a Cereblon (CRBN) E3 ligase ligand, Pomalidomide 4'-PEG3-azide . Pomalidomide is a well-established immunomodulatory drug that binds to the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[3] The azide (B81097) functional group on the PEG linker allows for a highly efficient and specific conjugation reaction with an alkyne-functionalized POI ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[4][5] This modular approach facilitates the rapid synthesis of PROTAC libraries for screening and optimization.[6][7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule first forms a ternary complex by simultaneously binding to the POI and an E3 ligase (here, CRBN).[8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[9] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[2] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[8]
Caption: PROTAC mechanism of action.
Experimental Workflow
The development of a novel PROTAC follows a logical workflow, from chemical synthesis to biological validation. The process begins with the synthesis of the final PROTAC molecule, followed by purification and rigorous analytical characterization. The validated PROTAC is then assessed in cell-based assays to determine its ability to induce target protein degradation and exert a biological effect.
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Protocol: PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes a general method for the solution-phase synthesis of a PROTAC by conjugating this compound with an alkyne-functionalized POI ligand.[6][10]
Materials and Reagents:
-
This compound
-
Alkyne-functionalized POI ligand ("Warhead-Alkyne")
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and Water, or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reaction vial with stir bar
Procedure:
-
In a clean reaction vial, dissolve the Alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate microfuge tube, prepare the catalyst premix. Add CuSO₄·5H₂O (0.1 equivalents, from a stock solution) and THPTA (0.5 equivalents, from a stock solution). Let this stand for 2 minutes.[11] The THPTA ligand stabilizes the active Cu(I) species and increases reaction efficiency.[12]
-
Add the catalyst premix to the reaction vial containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of Sodium Ascorbate (0.3 equivalents). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.[10]
-
Seal the vial under an inert atmosphere (N₂ or Ar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the consumption of starting materials and the appearance of a new peak corresponding to the desired PROTAC mass.[6]
-
Once the reaction is complete, quench it by adding a small amount of ethylenediaminetetraacetic acid (EDTA) solution to chelate the copper catalyst.
-
Remove the solvent under reduced pressure (if using organic solvent) or proceed directly to purification.
Protocol: PROTAC Purification and Characterization
Purification: The crude reaction mixture is typically purified using reverse-phase preparative High-Performance Liquid Chromatography (prep-HPLC).
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of Acetonitrile (ACN) in water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Detection: UV detection at appropriate wavelengths (e.g., 254 nm and 280 nm).
-
Collect fractions corresponding to the product peak and combine them. Lyophilize the combined fractions to obtain the purified PROTAC as a solid.
Characterization: The purity and identity of the final PROTAC must be confirmed.
-
LC-MS: Analytical LC-MS is used to confirm the purity (>95% is desirable) and verify the molecular weight of the final compound. The large size of PROTACs may lead to multi-charged ions.[13]
-
NMR: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the PROTAC and ensure the formation of the triazole ring.
Data Presentation
Quantitative data from synthesis and biological evaluation should be clearly summarized.
Table 1: Synthesis and Characterization Data
| Parameter | Result | Method |
|---|---|---|
| Reaction Time | 6 hours | LC-MS Monitoring |
| Crude Yield | 85% | Gravimetric |
| Purified Yield | 62% | Gravimetric |
| Final Purity | >98% | HPLC (254 nm) |
| Identity (m/z) | [M+H]⁺: Expected | ESI-MS |
| Structure | Confirmed | ¹H NMR |
Table 2: Biological Activity Data (Representative)
| Compound | DC₅₀ (nM)[14][15] | Dₘₐₓ (%)[14][15] | Cell Line | Assay Method |
|---|---|---|---|---|
| Final PROTAC | 25 | 92 | Example Cancer Cell Line | Western Blot (24h) |
| Negative Control* | >10,000 | <10 | Example Cancer Cell Line | Western Blot (24h) |
*Negative control could be a version of the PROTAC with a non-binding E3 ligand or POI ligand to demonstrate mechanism-specificity.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a potent immunomodulatory drug that functions by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2][3] This mechanism is powerfully repurposed in the field of targeted protein degradation through the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][4]
Pomalidomide-C5-azide is a critical chemical tool that incorporates the pomalidomide E3 ligase-recruiting moiety with a versatile azide (B81097) handle.[3][4] This azide group enables the efficient covalent conjugation of pomalidomide to alkyne-modified molecules—such as POI ligands, imaging probes, or other bioactive compounds—via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] As a cornerstone of "click chemistry," the CuAAC reaction is rapid, efficient, and bioorthogonal, forming a stable 1,2,3-triazole linkage.[2][3][7][8] These application notes provide detailed methodologies for the synthesis of pomalidomide-C5-azide and its subsequent use in CuAAC reactions.
Biological Context: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system. The pomalidomide portion of the PROTAC binds to CRBN, while the other end binds to a specific POI.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of protein degradation by a pomalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide
The synthesis of pomalidomide-C5-azide is generally achieved through a two-step process involving the installation of a C5 linker onto the pomalidomide core, followed by conversion to the azide.[1]
Caption: Synthetic workflow for Pomalidomide-C5-Azide.
A. Materials and Reagents
-
Pomalidomide
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica Gel
B. Procedure: Step 1 - Synthesis of N-(5-bromopentyl)-pomalidomide [1]
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM three times.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(5-bromopentyl)-pomalidomide.
C. Procedure: Step 2 - Synthesis of Pomalidomide-C5-Azide [1]
-
Dissolve the N-(5-bromopentyl)-pomalidomide intermediate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling, dilute the mixture with water and extract with DCM three times.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
D. Data Presentation
| Reagent/Parameter | Step 1 (Alkylation) | Step 2 (Azidation) |
| Pomalidomide | 1.0 eq | - |
| Intermediate | - | 1.0 eq |
| K₂CO₃ | 2.0 eq | - |
| 1,5-Dibromopentane | 3.0 eq | - |
| NaN₃ | - | 1.5 eq |
| Solvent | DMF | DMF |
| Temperature | 60 °C | 60 °C |
| Time | 12 hours | 6 hours |
| Typical Yield | Variable | >80% |
| Table 1: Summary of typical reaction conditions for the synthesis of Pomalidomide-C5-Azide. |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of pomalidomide-C5-azide to a terminal alkyne-containing molecule.[2][3] Optimization may be required for specific substrates.
Caption: Generalized experimental workflow for the CuAAC reaction.
A. Materials and Reagents
-
Pomalidomide-C5-azide
-
Alkyne-functionalized molecule of interest
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents.[9]
-
Solvent: Co-solvent systems like DMSO/H₂O or t-BuOH/H₂O are common.[2]
-
Ethylenediaminetetraacetic acid (EDTA) for workup.[9]
-
Pomalidomide-C5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20-100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM to 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use. [2][9]
-
In a reaction vial, combine Pomalidomide-C5-azide (1.0-1.2 equivalents) and the alkyne substrate (1.0 equivalent, as the limiting reagent).
-
Add the chosen solvent system to achieve a final reaction concentration of 5-10 mM.
-
Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.[9]
-
Add the CuSO₄ solution (0.1-0.2 equivalents) and the THPTA/TBTA ligand solution (0.5-1.0 equivalent).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).
-
Stir the reaction at room temperature. The reaction is typically complete within 1 to 24 hours.[2][9]
-
Monitor progress by TLC or LC-MS until the limiting reagent is consumed.
D. Workup and Purification [9]
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with a dilute aqueous solution of EDTA to chelate and remove copper salts.
-
Perform a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by silica gel chromatography or HPLC.
E. Data Presentation
| Parameter | Recommended Conditions/Range | Notes |
| Solvent | t-BuOH/H₂O (1:1), DMSO/H₂O | Co-solvents are often required to solubilize reactants.[2] |
| Pomalidomide-C5-azide | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion.[2] |
| Alkyne Substrate | 1.0 equivalent | Typically the limiting reagent.[2] |
| Copper(I) Source | CuSO₄ (0.1 - 0.5 eq) + Reducing Agent | In situ reduction of Cu(II) to the active Cu(I) is common.[2][8] |
| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq) | Must be freshly prepared.[2] |
| Copper Ligand | THPTA or TBTA (1.0 - 5.0 eq relative to copper) | Stabilizes the Cu(I) catalyst and prevents side reactions.[2][9] |
| Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures.[2] |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS.[2][9] |
| Reported Yields | 21% - 83% | Highly dependent on the specific alkyne substrate and linker.[2][10][11] |
| Table 2: Typical reaction conditions and reported yields for CuAAC with pomalidomide derivatives. |
Troubleshooting & Optimization
Low yields or incomplete reactions in CuAAC can often be resolved by careful optimization and control of the reaction conditions.
| Symptom | Potential Cause | Recommended Solution |
| No or Very Low Product Formation | Inactive Catalyst: Oxygen contamination has oxidized Cu(I) to inactive Cu(II).[9] | Ensure all solvents are thoroughly degassed. Perform the reaction under an inert atmosphere (N₂ or Ar). Use a freshly prepared sodium ascorbate solution.[9] |
| Impure Reagents: Impurities are interfering with the catalytic cycle.[9] | Confirm the purity of starting materials via NMR or LC-MS. Purify if necessary.[9] | |
| Reaction Stalls Before Completion | Catalyst Degradation: The Cu(I) catalyst has deactivated over time.[9] | Add a second aliquot of the CuSO₄/ligand and sodium ascorbate solutions.[9] |
| Poor Solubility: Reactants are not fully dissolved, leading to slow reaction rates.[9] | Use a co-solvent system (e.g., DMSO/H₂O). Gentle heating may be applied, but monitor for degradation.[9] | |
| Formation of Side Products | Oxidative Homocoupling: Undesired alkyne-alkyne coupling. | Degas solvents thoroughly. Use a copper-stabilizing ligand like THPTA or TBTA.[9] |
| Decomposition of Reagents: Reactants may be sensitive to pH or heat. | Ensure the pH is within a stable range (typically 4-12). Avoid excessive heat.[9] | |
| Difficulty in Purification | Residual Copper: Copper salts co-elute with the product. | During workup, wash the organic layer with a copper chelator like EDTA to facilitate its removal.[9] |
| Table 3: A guide for troubleshooting CuAAC reactions involving Pomalidomide-C5-azide. |
Conclusion
Pomalidomide-C5-azide is an invaluable reagent for the synthesis of complex molecular architectures, particularly in the development of PROTACs and other chemical biology probes.[2][3] The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for its conjugation to a wide variety of alkyne-containing molecules.[2] The protocols, data, and troubleshooting guide provided herein serve as a comprehensive resource for researchers, enabling the reliable application of this powerful click chemistry reaction. While the provided protocols offer a strong starting point, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Revolutionizing Targeted Protein Degradation: Application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in PROTAC Conjugation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the POI. The modular nature of PROTACs allows for systematic optimization, with the linker playing a crucial role in determining the efficacy of the degrader.
Strain-promoted azide-alkyne cycloaddition (SPAAC) has become a powerful tool in the synthesis of PROTACs. As a type of "click chemistry," SPAAC is a bioorthogonal reaction, meaning it can occur in complex biological systems without interfering with native biochemical processes. This copper-free reaction between a strained cyclooctyne (B158145) (such as DBCO or BCN) and an azide (B81097) offers high efficiency, selectivity, and biocompatibility, making it an ideal strategy for conjugating the POI-binding and E3 ligase-recruiting moieties of a PROTAC.[1][2]
This document provides detailed application notes and protocols for the use of SPAAC in PROTAC conjugation, including quantitative data for reaction optimization and methodologies for the synthesis and biological evaluation of PROTACs.
Mechanism of Action of a PROTAC
A PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[3][4]
Caption: General mechanism of PROTAC-mediated protein degradation.
SPAAC Chemistry for PROTAC Synthesis
The synthesis of a PROTAC via SPAAC typically involves the functionalization of one binding moiety (either the POI ligand or the E3 ligase ligand) with a strained cyclooctyne (e.g., DBCO) and the other with an azide. The two components are then conjugated in a simple, one-step reaction under mild conditions.
Caption: General workflow for PROTAC synthesis using SPAAC.
Quantitative Data for SPAAC Reactions
The choice of cyclooctyne can significantly impact the kinetics of the SPAAC reaction. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, providing a baseline for selecting the appropriate reagent for PROTAC synthesis.[5]
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | 0.1 - 1.0 |
| Bicyclononyne | BCN | 0.01 - 0.1 |
| Dibenzoazacyclooctyne | DIBAC | ~1.0 |
| Biarylazacyclooctynone | BARAC | >1.0 |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC via SPAAC
This protocol describes the conjugation of an azide-functionalized pomalidomide (B1683931) derivative (an E3 ligase ligand) to a DBCO-functionalized ligand for a protein of interest.[6]
Materials:
-
Pomalidomide-linker-azide
-
DBCO-functionalized POI ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve Reactants:
-
Dissolve the pomalidomide-linker-azide in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized POI ligand in anhydrous DMSO to a final concentration of 10 mM.
-
-
SPAAC Reaction:
-
In a clean, dry vial, combine equimolar amounts of the azide and DBCO-functionalized solutions.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by LC-MS until one of the starting materials is consumed.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol).
-
Purify the PROTAC product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Collect the fractions containing the purified PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines a two-step synthesis for a PROTAC targeting the BRD4 protein, utilizing a DBCO-containing linker.
Step 1: Amide Coupling of Linker and E3 Ligase Ligand
-
Dissolve DBCO-linker-acid (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the product by flash column chromatography to obtain the DBCO-linker-E3 ligase ligand conjugate.
Step 2: SPAAC Reaction with BRD4 Ligand
-
Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and an azide-functionalized BRD4 ligand (e.g., JQ1-azide, 1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and HRMS.
Biological Evaluation of PROTACs
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the efficacy of a PROTAC in degrading its target protein in a cellular context. Key parameters to determine are the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[3][7]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Quantitative Degradation Data for BRD4 PROTACs
The following table presents a summary of the degradation efficiencies for several BRD4-targeting PROTACs, highlighting the potency that can be achieved.[1][7]
| PROTAC | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-771 | VHL | 22Rv1 | 1.8 | >95 |
| MZ1 | VHL | HeLa | 26 | ~90 |
| ARV-825 | CRBN | RS4;11 | 0.8 | >95 |
| Compound 34 | CRBN | MDA-MB-231 | 60.0 | 94 |
| Compound 37 | CRBN | MDA-MB-231 | 62.0 | 86 |
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway in Cancer
BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes like c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate these oncogenic pathways.[7][8]
Caption: BRD4 signaling pathway and its inhibition by a PROTAC.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation. PROTACs designed to degrade STAT3 can block these pro-tumorigenic signals.[9][10]
Caption: STAT3 signaling pathway and its targeting by a PROTAC.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a multi-step process from initial design and synthesis to comprehensive biological evaluation.
Caption: An iterative workflow for PROTAC development using SPAAC.
Conclusion
Strain-promoted azide-alkyne cycloaddition is a robust and versatile chemical tool that has significantly advanced the field of targeted protein degradation. Its bioorthogonality, efficiency, and mild reaction conditions make it an ideal method for the synthesis of PROTACs. The protocols and data presented in this application note provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for a wide range of therapeutic targets. Careful optimization of the POI ligand, E3 ligase ligand, and the connecting linker is paramount to achieving potent and selective protein degradation.
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]
- 9. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide 4'-PEG3-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Pomalidomide (B1683931) 4'-PEG3-azide in bioorthogonal "click" chemistry reactions. This reagent is a valuable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular probes, enabling the conjugation of a pomalidomide-based E3 ligase ligand to a target molecule of interest.
Pomalidomide 4'-PEG3-azide is a functionalized ligand that incorporates the immunomodulatory drug pomalidomide, a triethylene glycol (PEG3) linker, and a terminal azide (B81097) group. The pomalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[1][2] The terminal azide enables covalent bond formation with alkyne-containing molecules through highly specific and efficient click chemistry reactions.[3][4]
This document outlines the two primary click chemistry methods for utilizing this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanism of Pomalidomide and its Application in PROTACs
Pomalidomide functions by binding to the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2]
In the context of PROTACs, a heterobifunctional molecule is created by linking the pomalidomide-based E3 ligase ligand to a ligand for a specific protein of interest (POI). This PROTAC molecule then acts as a bridge, bringing the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and degradation of the POI.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions using this compound. Note that optimal conditions may vary depending on the specific substrates and desired outcomes.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Recommended Value | Notes |
| This compound | 1.0 - 1.2 equivalents | Can be the limiting reagent or in slight excess. |
| Alkyne Substrate | 1.0 - 1.2 equivalents | The other reaction partner. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 0.5 equivalents | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 1.0 - 5.0 equivalents | Reducing agent to generate Cu(I) in situ. Prepare fresh. |
| Copper Ligand (e.g., THPTA) | 0.5 - 1.0 equivalents | Stabilizes the Cu(I) catalyst and improves reaction efficiency. |
| Solvent | DMSO/H₂O, t-BuOH/H₂O | Co-solvents are often required to dissolve all reactants. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 40 - 83% | Highly dependent on the substrates. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Recommended Value | Notes |
| This compound | 1.5 - 5.0 equivalents | Often used in excess to drive the reaction to completion. |
| Strained Alkyne (e.g., DBCO) | 1.0 equivalent | The limiting reagent. |
| Solvent | DMSO, DMF, PBS (for biological applications) | Chosen for solubility of both reactants. |
| Reaction Temperature | Room Temperature to 37°C | Mild conditions are a key advantage of SPAAC. |
| Reaction Time | 4 - 12 hours | Generally slower than CuAAC, monitor by LC-MS. |
| Typical Yield | > 90% (for labeling) | Generally very high efficiency for bioconjugation. |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper ligand
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh immediately before use.
-
-
Reaction Setup:
-
In a clean reaction vial, add the desired volume of the this compound stock solution (e.g., 100 µL for a 1 µmol reaction, 1.0 equivalent).
-
Add the alkyne-functionalized molecule stock solution (1.0-1.2 equivalents).
-
Add a suitable solvent or mixture of solvents (e.g., DMSO and water) to ensure all components are dissolved and to achieve a final reactant concentration of 1-10 mM.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst Addition:
-
Add the THPTA stock solution (5 equivalents relative to copper).
-
Add the CuSO₄ stock solution (0.1 equivalents).
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1-2 equivalents).
-
Seal the reaction vial and stir the mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to obtain the pure triazole conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a strained alkyne-containing molecule, such as one functionalized with dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-POI ligand)
-
Anhydrous Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the strained alkyne-functionalized molecule in the same solvent (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound stock solution (1.5-5.0 equivalents) and the strained alkyne stock solution (1.0 equivalent).
-
If necessary, add additional solvent to achieve the desired final concentration. For biological conjugations, ensure the final concentration of organic solvent (e.g., DMSO) is compatible with the biological system (typically <5% v/v).
-
-
Reaction Incubation:
-
Seal the vial and allow the reaction to proceed at room temperature or 37°C with gentle stirring or agitation.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE or FPLC for protein conjugations) until the limiting reactant is consumed.
-
-
Purification:
-
For small molecule conjugations, purify the product using preparative HPLC.
-
For bioconjugations, remove excess this compound using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using appropriate analytical techniques such as LC-MS, MALDI-TOF MS (for proteins), and UV-Vis spectroscopy.
-
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Pomalidomide 4'-PEG3-azide: Application Notes and Protocols for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pomalidomide (B1683931) 4'-PEG3-azide is a functionalized E3 ligase ligand-linker conjugate designed for the facile synthesis of Proteolysis-Targeting Chimeras (PROTACs). This versatile chemical tool is integral to the field of targeted protein degradation, a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.
This molecule incorporates three key features:
-
Pomalidomide: A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, pomalidomide acts as a molecular handle to hijack this E3 ligase.
-
PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol linker. The linker's length and composition are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Azide (B81097) Group: A terminal azide moiety that serves as a reactive handle for "click chemistry." This allows for the efficient and specific conjugation of the pomalidomide-linker construct to a ligand for a protein of interest (POI) that has been functionalized with a terminal alkyne.
The primary application of Pomalidomide 4'-PEG3-azide is in the rapid and modular synthesis of novel PROTACs. The azide group enables researchers to employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to covalently link the pomalidomide-PEG3 moiety to a POI-binding ligand. This modular approach facilitates the creation of libraries of PROTACs with varying linkers and POI ligands to screen for optimal degradation of a specific target protein.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to the CRBN E3 ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the physical elimination of the target protein from the cell, which can result in a more profound and sustained biological response.
Quantitative Data for a Pomalidomide-Azide Based PROTAC
A notable example of a PROTAC synthesized using a pomalidomide-azide precursor is the PARP1 degrader, iRucaparib-TP3 . This PROTAC was developed to induce the selective degradation of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[1][2]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Precursor | DC50 | Cell Line | Reference |
| iRucaparib-TP3 | PARP1 | Pomalidomide | This compound | 36 nM | Not specified | [3] |
Experimental Protocols
Synthesis of a PROTAC using this compound (e.g., iRucaparib-TP3)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound with an alkyne-functionalized ligand for the protein of interest (e.g., an alkyne-modified Rucaparib derivative for targeting PARP1).
Materials:
-
This compound
-
Alkyne-functionalized POI ligand (e.g., Alkyne-Rucaparib)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dimethylformamide (DMF) for dissolving reactants if necessary
-
Reaction vial
-
Stir plate and stir bar
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.0 equivalent) in a suitable solvent system, such as a 1:1 mixture of t-BuOH and H₂O.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by an appropriate method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the desired PROTAC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
Western Blot Analysis of Target Protein Degradation
This protocol is to quantify the degradation of the target protein (e.g., PARP1) in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa cells)
-
Synthesized PROTAC (e.g., iRucaparib-TP3)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-PARP1)
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a fixed period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Cell Viability Assay (e.g., MTT or Resazurin Assay)
This protocol assesses the effect of the PROTAC on cell viability or proliferation.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell culture medium
-
MTT or Resazurin solution
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For Resazurin assay: Add Resazurin solution to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: General workflow for PROTAC synthesis via click chemistry.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Conjugating a Target Protein Ligand to Pomalidomide-PEG-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins by harnessing the cell's own protein degradation machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Pomalidomide-PEG-azide is a key building block in the synthesis of CRBN-recruiting PROTACs, featuring a versatile azide (B81097) handle for conjugation to a POI ligand via "click chemistry."[5]
This document provides detailed protocols for the two primary methods of conjugating an alkyne-modified target protein ligand to pomalidomide-PEG-azide: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6]
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide functions by binding to the CRBN protein, a substrate receptor of the CRL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins.[3][7] In a PROTAC context, the pomalidomide moiety serves to recruit the CRBN E3 ligase to the POI, which is bound by the other ligand of the PROTAC molecule. This induced ternary complex formation (POI-PROTAC-CRBN) is the critical step that initiates the degradation process.[1]
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. The key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes representative data for various pomalidomide-based PROTACs targeting different proteins.
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | A549 | 32.9 | >90 | [8] |
| ALK | SU-DHL-1 | ~10 | >95 | [1] |
| HDAC1 | HCT116 | 910 | >50 | [9] |
| HDAC3 | HCT116 | 640 | >50 | [9] |
| PI3K/mTOR | - | - | - | [10] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized target protein ligand to pomalidomide-PEG-azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified target protein ligand
-
Pomalidomide-PEG-azide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (Optional, but recommended for proteins)
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified target protein ligand in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of pomalidomide-PEG-azide in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh before each use.
-
(Optional) Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-modified target protein ligand (1.0 equivalent).
-
Add the pomalidomide-PEG-azide solution (1.05-1.2 equivalents).[11]
-
Add a suitable solvent or buffer to achieve a final reactant concentration in the range of 1-10 mM. For protein conjugations, a buffer such as phosphate-buffered saline (PBS) can be used, and the final concentration of organic solvent should be minimized.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[5]
-
-
Initiation of the Reaction:
-
(Optional) If using a ligand, add the THPTA or TBTA solution to the reaction mixture (typically 1-2 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Add the freshly prepared sodium ascorbate solution (0.2-1.0 equivalents) to initiate the reaction. A 3- to 10-fold excess of sodium ascorbate is often recommended.[5]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or HPLC. Reactions are typically complete within 1 to 24 hours.
-
-
Purification:
-
Once the reaction is complete, the crude mixture can be purified by a suitable method. For small molecule conjugates, this may involve extraction and column chromatography. For protein conjugates, size-exclusion chromatography (SEC) or dialysis is commonly used to remove unreacted small molecules.[12]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO or BCN)-modified target protein ligand to pomalidomide-PEG-azide.
Materials:
-
Strained alkyne-modified target protein ligand (e.g., DBCO-ligand)
-
Pomalidomide-PEG-azide
-
Compatible solvent (e.g., DMSO, PBS)
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the strained alkyne-modified target protein ligand of the desired concentration in a compatible solvent.
-
Prepare a stock solution of pomalidomide-PEG-azide of the desired concentration in the same solvent.
-
-
Reaction Setup:
-
In a reaction vial, combine the strained alkyne-modified target protein ligand solution (1.0 equivalent) and the pomalidomide-PEG-azide solution (1.0-1.5 equivalents).
-
If necessary, adjust the final volume and concentration with additional solvent. For biological conjugations, ensure the final concentration of any organic solvent (e.g., DMSO) is kept low (typically below 5% v/v) to maintain protein stability.
-
-
Reaction and Monitoring:
-
Seal the vial and allow the reaction to proceed at room temperature or 37°C. SPAAC reactions are generally slower than CuAAC, and may require longer reaction times (several hours to overnight).[13]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugates).
-
-
Purification:
-
Purify the resulting conjugate using a method appropriate for the product. For protein conjugates, size-exclusion chromatography or dialysis is recommended to remove excess pomalidomide-PEG-azide.[12]
-
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm its identity and purity. Common analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecule conjugates.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after conjugation.
-
Western Blotting: To confirm the presence of both the target protein and a tag on the pomalidomide-linker part of the conjugate (if applicable).[1]
Mandatory Visualizations
Caption: Pomalidomide-based PROTAC Signaling Pathway.
Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for PARP1 Degradation Using Pomalidomide 4'-PEG3-azide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This document provides detailed application notes and protocols for the use of Pomalidomide (B1683931) 4'-PEG3-azide in the synthesis of PROTACs aimed at degrading Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA damage repair.
Pomalidomide 4'-PEG3-azide is a crucial building block for constructing PROTACs. It comprises three key components: the pomalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase; a 3-unit polyethylene (B3416737) glycol (PEG) linker to provide the necessary spacing; and a terminal azide (B81097) group for facile conjugation to a target protein ligand via "click chemistry".[] By conjugating this compound to a PARP1 inhibitor that has been modified with an alkyne group, a heterobifunctional PARP1-degrading PROTAC can be synthesized. This resulting PROTAC will bring PARP1 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of PARP1.[2]
These notes will guide researchers through the synthesis, and cellular characterization of this compound-based PARP1 PROTACs.
Mechanism of Action: PROTAC-mediated PARP1 Degradation
The synthesized PROTAC operates by hijacking the ubiquitin-proteasome pathway to induce the degradation of PARP1. The pomalidomide end of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the PARP1 inhibitor moiety binds to the PARP1 protein. This ternary complex formation (PARP1-PROTAC-CRBN) brings the E3 ligase in close proximity to PARP1, facilitating the transfer of ubiquitin molecules to the PARP1 protein. This polyubiquitination marks PARP1 for recognition and degradation by the 26S proteasome, leading to a reduction in cellular PARP1 levels.
Data Presentation: Performance of Pomalidomide-based PARP1 Degraders
The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The anti-proliferative effects are typically measured by the half-maximal inhibitory concentration (IC50). The following tables summarize representative data for PARP1-targeting PROTACs that utilize a CRBN E3 ligase ligand, similar in function to pomalidomide.
Table 1: PARP1 Degradation Efficacy of a Representative CRBN-based PROTAC
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| PARP1 Degrader D6 | MDA-MB-231 | 25.23 | >90 | 24 |
Data is illustrative and based on published results for similar CRBN-recruiting PARP1 degraders.[3]
Table 2: Anti-proliferative Activity of a Representative CRBN-based PARP1 PROTAC
| Compound | Cell Line | IC50 (µM) |
| PARP1 Degrader D6 | MDA-MB-231 | 1.04 |
Data is illustrative and based on published results for similar CRBN-recruiting PARP1 degraders.[3]
Experimental Protocols
Protocol 1: Synthesis of a PARP1-targeting PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PARP1 PROTAC by conjugating this compound with an alkyne-modified PARP1 inhibitor (e.g., an alkyne-functionalized analog of Olaparib or Rucaparib).
Materials:
-
This compound
-
Alkyne-modified PARP1 inhibitor
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve the alkyne-modified PARP1 inhibitor (1.0 equivalent) and this compound (1.05 equivalents) in the chosen solvent.[4]
-
Prepare a stock solution of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 50 mM in water). The sodium ascorbate solution should be freshly prepared.
-
If using a ligand, add THPTA to the reaction mixture (5 equivalents relative to copper).
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.1 equivalents.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 0.5 - 1.0 equivalent.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude PROTAC product should be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure PARP1-targeting PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for PARP1 Degradation
This protocol details the procedure to quantify the degradation of PARP1 in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SW620)
-
Complete cell culture medium
-
PARP1-targeting PROTAC (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PARP1 PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24, or 48 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the PARP1 signal to the loading control. Calculate the percentage of PARP1 degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of the PARP1 PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PARP1-targeting PROTAC (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PARP1 PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the cell viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-mediated PARP1 degradation occurs via the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PARP1-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against PARP1 for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PARP1 PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of ubiquitinated PARP1, allowing it to accumulate.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-PARP1 antibody to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and perform a Western blot as described in Protocol 2.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated PARP1. An increase in the ubiquitin signal in the PROTAC and MG132 co-treated sample compared to the PROTAC-only and control samples confirms that the degradation is ubiquitin-dependent.
Conclusion
This compound is a versatile and valuable chemical tool for the development of potent and selective PARP1-degrading PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize and characterize these novel therapeutic agents. By leveraging the principles of targeted protein degradation, the use of this compound-based PROTACs offers a promising strategy for the development of new cancer therapies.
References
- 2. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Purifying Pomalidomide-Based PROTACs: A Guide for Researchers
Application Notes and Protocols for the Purification of Pomalidomide-Based Proteolysis Targeting Chimeras (PROTACs)
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). Pomalidomide-based PROTACs specifically recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the target protein. The synthesis of these complex molecules often results in a mixture of starting materials, byproducts, and the desired PROTAC. Therefore, robust purification strategies are paramount to obtaining highly pure compounds essential for accurate biological evaluation.
This document provides detailed application notes and experimental protocols for the purification of pomalidomide-based PROTACs, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further catalytic cycles of protein degradation.[1]
General Experimental Workflow for PROTAC Purification
The purification of a pomalidomide-based PROTAC typically follows the completion of its chemical synthesis. The general workflow involves an initial work-up procedure to remove bulk impurities, followed by one or more chromatographic steps to achieve high purity. The final product is then characterized to confirm its identity and purity.
Data Presentation: Purification Methods and Typical Outcomes
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Below is a summary of common techniques and their typical performance.
| Purification Method | Scale | Stationary Phase | Typical Mobile Phase | Purity Achieved | Yield | Key Advantages |
| Flash Column Chromatography | mg to g | Silica (B1680970) Gel (40-63 µm)[2] | Dichloromethane/Methanol gradient[1][3] or Ethyl Acetate (B1210297)/Hexane | 85-95% | 30-70% | High capacity, cost-effective for initial purification.[4] |
| Preparative HPLC (Prep-HPLC) | µg to mg | C18 Silica Gel[2] | Acetonitrile/Water with 0.1% TFA or Formic Acid[2] | >98% | 10-50% | High resolution, ideal for final purification.[5] |
| Size-Exclusion Chromatography (SEC) | mg to g | Sephadex LH-20 | Dichloromethane/Methanol (1:1) | Variable | High | Separates based on size, useful for removing large or small impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for the initial purification of crude PROTACs on a medium to large scale (50 mg to several grams).
Materials:
-
Crude PROTAC product
-
Silica gel (40-63 µm particle size)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexanes (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system (e.g., Biotage®, Teledyne ISCO) or manual setup
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DCM or the initial mobile phase. If the compound is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Column Packing (Manual): If using a manual setup, pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase MeOH in DCM). A typical gradient might be from 0% to 10% MeOH in DCM.[1][3]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified PROTAC.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This method is ideal for the final purification step to achieve high purity (>98%), especially for smaller quantities of the PROTAC.
Materials:
-
Partially purified PROTAC from flash chromatography or crude product
-
Solvents: Acetonitrile (ACN), Water (HPLC grade), Trifluoroacetic Acid (TFA) or Formic Acid
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., Waters XBridge BEH C18 OBD Prep Column)[2]
-
Collection tubes
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent, such as DMSO or the initial mobile phase, and filter it through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): It is highly recommended to first develop a separation method on an analytical HPLC system to determine the optimal gradient conditions.
-
System Setup: Equilibrate the preparative HPLC system and column with the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA).
-
Injection and Separation: Inject the sample onto the column and start the gradient elution. A typical gradient could be from 5% to 95% ACN in water (both with 0.1% TFA) over 20-30 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which is identified by its retention time (determined from the analytical run) and UV absorbance. Mass-directed fractionation can also be employed if the system is equipped with a mass spectrometer.[5]
-
Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.
-
Solvent Removal: Combine the pure fractions and remove the solvents. If TFA was used, it is often necessary to perform a salt exchange or lyophilize multiple times from a solution containing a small amount of HCl to obtain the HCl salt of the PROTAC. Alternatively, the combined fractions can be neutralized with a mild base (e.g., sodium bicarbonate solution) and the product extracted with an organic solvent, followed by drying and concentration.
Characterization of Purified PROTACs
After purification, it is crucial to confirm the identity and purity of the pomalidomide-based PROTAC using various analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the PROTAC.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.[1][3]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the PROTAC, which provides further confirmation of its elemental composition.[1][3]
Conclusion
The successful purification of pomalidomide-based PROTACs is a critical step in their development as potential therapeutics. A multi-step approach, often combining flash column chromatography for initial cleanup and preparative HPLC for final polishing, is typically required to achieve the high purity necessary for biological assays. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient purification strategies for these promising molecules.
References
Troubleshooting & Optimization
improving Pomalidomide 4'-PEG3-azide solubility in organic solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Pomalidomide 4'-PEG3-azide in organic solvents, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a functionalized building block used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.[2][3][4] This molecule consists of three key parts:
-
Pomalidomide: A ligand that binds to the Cereblon (CRBN) E3 ligase.[3][5]
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol spacer that provides length and can influence solubility.[3][6]
-
Azide (B81097) (N3) Group: A terminal functional group used for "click chemistry" to conjugate the molecule to a ligand for a target protein.[1][6]
Q2: Why is the solubility of this compound a potential issue?
The solubility of a compound is governed by its polarity, following the "like dissolves like" principle—polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[7][8] this compound has a complex structure with both non-polar (aromatic rings) and highly polar components (PEG linker, azide, and pomalidomide's functional groups). This dual nature can make finding a single, ideal solvent challenging, especially at high concentrations. The addition of the hydrophilic PEG3 linker and the polar azide group makes the molecule significantly more polar than its parent compound, Pomalidomide.
Q3: How does the PEG3-azide modification affect solubility compared to unmodified Pomalidomide?
The PEG3-azide modification increases the molecule's overall polarity and molecular weight. While Pomalidomide itself has moderate solubility in polar aprotic solvents like DMSO and DMF[5][9], the addition of the PEG chain generally enhances solubility.[10] The azide group further contributes to the molecule's polarity. This change means that solvents suitable for Pomalidomide are a good starting point, but the solubility profile will not be identical.
Q4: What are the recommended starting solvents for dissolving this compound?
Based on supplier information and the chemical properties of the molecule, the following polar aprotic solvents are recommended as a starting point:
-
Dimethylformamide (DMF)[6]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)[6]
-
Acetonitrile (ACN)[6]
Always start with a small amount of material to test solubility before committing your entire sample.
Quantitative Solubility Data
The following table summarizes known solubility data for the parent compound, Pomalidomide, and provides a list of recommended solvents for this compound. Note that exact solubility values for the derivatized compound are often not published and should be determined empirically.
| Compound | Solvent | Reported Solubility | Reference |
| Pomalidomide | DMSO | ~15 mg/mL; up to 100 mM | [5][9] |
| DMF | ~10 mg/mL | [5] | |
| Aqueous Buffer | Sparingly soluble (~0.01 mg/mL) | [5][11] | |
| This compound | DCM, DMF, ACN | Reported as soluble (exact values not specified) | [6] |
Troubleshooting Guide
Problem: My this compound is not dissolving in my chosen solvent.
This is a common issue that can often be resolved by systematically modifying the dissolution conditions. Follow the workflow below to troubleshoot.
Detailed Steps:
-
Confirm Solvent Choice: Ensure you are using a recommended polar aprotic solvent like DMF, DMSO, or ACN. Non-polar solvents like hexane (B92381) or toluene (B28343) are unlikely to work.
-
Apply Physical Methods:
-
Vortex: Mix the solution vigorously for 1-2 minutes.
-
Sonicate: Place the vial in a bath sonicator for 5-10 minutes. This provides localized energy to break up solid particles.
-
Gentle Heat: Warm the solution to 30-40°C. Do not overheat, as it may degrade the compound.
-
-
Use a Co-Solvent: If your primary solvent is required for a reaction but has insufficient dissolving power (e.g., ACN or DCM), add a small percentage (5-10% by volume) of a stronger solvent like DMSO or DMF to enhance solubility.
-
Re-evaluate Concentration: If the compound remains insoluble, you may be exceeding its solubility limit. Consider if a lower concentration is feasible for your experiment.
Problem: My compound dissolved initially but then precipitated.
This can happen due to:
-
Temperature Change: A solution prepared warm may precipitate as it cools to room temperature. Try to maintain the temperature or use a slightly lower concentration.
-
Solvent Evaporation: If left unsealed, solvent can evaporate, increasing the concentration beyond the solubility limit. Keep vials tightly capped.
-
Addition to a New System: When adding a stock solution (e.g., in DMSO) to a less polar or aqueous environment (like a reaction mixture or buffer), the compound may crash out. To mitigate this, add the stock solution slowly while vortexing the receiving mixture.
Experimental Protocols
Protocol: Small-Scale Solubility Assessment
This protocol helps determine the approximate solubility of this compound in a panel of solvents.
Materials:
-
This compound
-
Microbalance
-
Small (1-2 mL) glass vials
-
Calibrated micropipettes
-
Test solvents: DMSO, DMF, ACN, DCM, etc.
-
Vortex mixer and bath sonicator
Methodology:
-
Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry glass vial.
-
Initial Solvent Addition: Add a defined volume (e.g., 20 µL) of the first test solvent to the vial. This corresponds to an initial concentration of 50 mg/mL.
-
Mixing: Vortex the vial vigorously for 30-60 seconds. If undissolved solid remains, place the vial in a bath sonicator for 5 minutes.
-
Observation: Visually inspect the solution against a dark background. If the solution is completely clear with no visible particles, the compound is considered dissolved at that concentration.
-
Titration: If the compound is not fully dissolved, add another 20 µL increment of the solvent. Vortex and sonicate again. Repeat this step, keeping track of the total volume of solvent added.
-
Calculation: Once the compound is fully dissolved, calculate the approximate solubility using the formula:
-
Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)
-
-
Repeat: Perform this procedure for each solvent you wish to test.
This systematic approach will provide valuable data to guide your experimental design and prevent solubility-related failures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pomalidomide-PEG3-Azide | BroadPharm [broadpharm.com]
- 7. ck12.org [ck12.org]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]
- 10. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 11. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pomalidomide 4'-PEG3-azide in PROTAC Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pomalidomide (B1683931) 4'-PEG3-azide in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of PROTACs using Pomalidomide 4'-PEG3-azide.
Problem 1: Low or No Yield of the Final PROTAC Product in Click Chemistry Reaction
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Copper(I) Catalyst (CuAAC) | The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sensitive to oxygen, which oxidizes the active Cu(I) to inactive Cu(II). Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state. |
| Impure Reactants | The purity of this compound, the alkyne-containing warhead, and other reagents is critical. Impurities can chelate the copper catalyst or participate in side reactions. Confirm the purity of all starting materials via LC-MS or NMR before starting the reaction. |
| Suboptimal Reaction Conditions | The concentration of the copper source, reducing agent, and a copper-stabilizing ligand (e.g., THPTA) may need optimization. A typical starting point is 0.1-0.5 equivalents of a copper source and 1.0-5.0 equivalents of sodium ascorbate. Reaction temperature and time may also need to be adjusted. |
| Reaction Stalling | If the reaction starts but does not go to completion, it may be due to catalyst degradation. A second addition of the copper catalyst and sodium ascorbate can help to drive the reaction to completion. |
| Poor Solubility of Reactants | PROTAC precursors can have limited solubility in common reaction solvents. The use of co-solvents such as DMSO or t-BuOH with water is often necessary to ensure all reactants are in solution. |
Problem 2: Presence of a Major Impurity Co-eluting with the Desired PROTAC
Primary Cause:
A common and often overlooked impurity in the synthesis of pomalidomide-PEG-based PROTACs is the result of a side reaction during the synthesis of the pomalidomide-linker conjugate itself, not the final click chemistry step. When coupling an amino-PEG linker to a 4-fluoro-thalidomide derivative, a competing nucleophilic acyl substitution can occur, leading to the displacement of the glutarimide (B196013) ring. This results in a byproduct that is structurally similar to the desired pomalidomide-linker and can be difficult to separate by standard chromatography.[1]
Troubleshooting and Mitigation:
-
Scavenging the Impurity: The glutarimide displacement byproduct can be selectively reacted with a scavenger reagent to facilitate its removal. For example, adding taurine (B1682933) to the crude reaction mixture can sulfonate the byproduct, significantly increasing its polarity and allowing for easy separation by silica (B1680970) gel chromatography.[1]
-
Optimization of Linker Coupling: To minimize the formation of this byproduct, consider optimizing the conditions for the coupling of the PEG-amine to the pomalidomide core. This could involve using milder reaction conditions or alternative coupling reagents. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the preparation of pomalidomide building blocks.[2][3]
Problem 3: Racemization of the Pomalidomide Chiral Center
Background:
Pomalidomide possesses a chiral center in the glutarimide ring that is crucial for its binding to Cereblon (CRBN). This center is prone to racemization under basic conditions, which are often employed in coupling reactions during PROTAC synthesis.[4] The two enantiomers can have different biological activities, making control of stereochemistry critical.[4]
Prevention and Troubleshooting:
| Strategy | Detailed Approach |
| Minimize Exposure to Basic Conditions | When using organic bases like DIPEA or TEA in coupling reactions, use the minimum stoichiometric amount required. Keep the reaction time as short as possible by closely monitoring the reaction progress by LC-MS.[4] |
| Lower Reaction Temperature | Perform base-catalyzed reactions at lower temperatures (e.g., 0 °C or room temperature) to reduce the rate of epimerization.[4] |
| Purification under Neutral or Acidic Conditions | During workup and purification, avoid basic conditions. Neutralize any residual base with a mild acid before extraction. Use neutral mobile phases for chromatography where possible.[4] |
| Chiral Purity Analysis | Analyze the chiral purity of intermediates at each synthetic step using chiral HPLC to identify the source of racemization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound?
A1: The most significant side reactions are not typically from the azide (B81097) group itself, but from the pomalidomide core and the preceding synthetic steps. These include:
-
Racemization of the chiral center on the glutarimide ring, especially under basic conditions.[4]
-
Formation of a glutarimide displacement byproduct during the synthesis of the pomalidomide-PEG linker.[1]
-
Hydrolytic instability of the glutarimide ring, which can be cleaved under certain conditions.[1]
-
In the final click chemistry step, potential side reactions related to the copper catalyst (if using CuAAC), such as oxidation of sensitive functional groups on the warhead.
Q2: My final PROTAC has poor aqueous solubility. What can I do?
A2: Poor solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity.[5][6]
-
Formulation Strategies: For in vitro assays, preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into aqueous buffers is a standard practice.[5] The use of co-solvents (e.g., PEG-400, ethanol) in the final assay buffer can also help maintain solubility.[5]
-
Advanced Formulations: For in vivo applications, more advanced formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations may be necessary to improve oral bioavailability.[6][7][8]
-
Linker Modification: The PEG3 linker in this compound is intended to improve solubility. If solubility remains an issue, longer PEG chains or other hydrophilic linkers could be considered in future PROTAC designs.
Q3: How can I confirm that the observed protein degradation is due to the PROTAC mechanism and not an off-target effect of the pomalidomide moiety?
A3: It is crucial to run appropriate controls. Pomalidomide itself is known to induce the degradation of certain zinc-finger proteins like IKZF1 and Aiolos. To distinguish the intended PROTAC activity from the inherent activity of pomalidomide, you should treat cells with pomalidomide alone as a control. Additionally, synthesizing an inactive control PROTAC, for example, by introducing a modification that abolishes binding to either the target protein or CRBN, can help confirm the mechanism of action.
Q4: Are there alternatives to copper-catalyzed click chemistry for conjugating this compound?
A4: Yes, if copper toxicity is a concern for your application, you can use strain-promoted azide-alkyne cycloaddition (SPAAC). This involves reacting the azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which does not require a metal catalyst.[9][10][11]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
Alkyne-functionalized warhead: 10 mM in anhydrous DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄): 20 mM in deionized water.
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in deionized water.
-
Sodium ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a clean, dry vial, add the alkyne-functionalized warhead (1.0 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add a solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO) to achieve a final concentration of ~5-10 mM of the limiting reagent.
-
Add the THPTA ligand solution (final concentration ~1.25 mM).
-
Add the CuSO₄ solution (final concentration ~0.25 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
-
Reaction and Monitoring:
-
Seal the vial and stir the mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by LC-MS until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Chiral HPLC Analysis for Pomalidomide Racemization
-
Sample Preparation:
-
Quench the reaction mixture with a mild acid (e.g., 1 M HCl) to neutralize any base.
-
Extract the compound of interest into an appropriate organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A suitable chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) or isopropanol, often with a small amount of an acidic or basic modifier. The exact conditions will need to be optimized for the specific compound.
-
Detection: UV detection at an appropriate wavelength for the pomalidomide chromophore.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The two enantiomers should resolve into two separate peaks.
-
Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.
-
Visualizations
Caption: A workflow diagram for PROTAC synthesis using this compound, including key analysis and troubleshooting steps.
Caption: Diagram illustrating the major side reactions: glutarimide displacement during linker synthesis and racemization of the pomalidomide core.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
how to confirm successful conjugation of Pomalidomide 4'-PEG3-azide
This guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting advice for confirming the successful conjugation of Pomalidomide (B1683931) 4'-PEG3-azide to a target molecule, typically via a click chemistry reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the successful conjugation of Pomalidomide 4'-PEG3-azide?
To confirm a successful conjugation, a multi-faceted approach using orthogonal analytical techniques is recommended. The three primary methods are:
-
Mass Spectrometry (MS): This is the most direct method to confirm that the covalent bond has formed. It verifies the molecular weight of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. By comparing the spectra of the starting materials and the final product, you can identify signals corresponding to the newly formed structure (e.g., a triazole ring from a click reaction) and shifts in existing signals, confirming the conjugation site.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the product and monitor the progress of the reaction.[6][7] A successful reaction will show the consumption of starting materials and the appearance of a new peak corresponding to the conjugated product, which will typically have a different retention time.
Q2: How do I use Mass Spectrometry to verify the conjugation?
Mass spectrometry confirms conjugation by detecting the mass-to-charge ratio (m/z) of the final product. You should calculate the expected exact mass of your conjugate and look for the corresponding [M+H]⁺ or other adduct ions in your spectrum. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation.[3][8]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of your crude or purified reaction mixture in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to a concentration of approximately 0.1-1 mg/mL. Dilute further with the mobile phase if necessary.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile, both typically containing 0.1% formic acid to aid ionization.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a relevant mass range that includes the expected masses of your starting materials and the final product.
-
Data Analysis: Integrate the peak corresponding to your product and analyze the resulting mass spectrum. Deconvolute the spectrum if necessary to determine the zero-charge mass.[3]
Table 1: Example Mass Calculation for a Click Reaction (Note: This is a hypothetical example where this compound is conjugated to a target molecule containing a terminal alkyne.)
| Compound | Formula | Molecular Weight (Da) | Expected Ion (e.g., [M+H]⁺) |
| This compound | C₂₁H₂₆N₆O₇ | 474.47 | 475.48 |
| Target Molecule (e.g., Alkyne-modified ligand) | C₁₅H₁₅NO₂ | 241.29 | 242.30 |
| Expected Conjugate | C₃₆H₄₁N₇O₉ | 715.76 | 716.77 |
Molecular weights are based on available data for this compound.[9][10]
Q3: What changes should I expect in the ¹H-NMR spectrum after conjugation?
After a successful click reaction, the most significant change is the disappearance of the azide (B81097) signal from this compound and the alkyne proton from your target molecule. A new signal corresponding to the triazole proton will appear, typically in the aromatic region (δ 7.5-8.5 ppm). Additionally, you will observe chemical shift changes for protons adjacent to the conjugation site.
Experimental Protocol: ¹H-NMR Spectroscopy
-
Sample Preparation: Ensure your sample is thoroughly dried to remove residual solvents. Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. Identify the new triazole proton peak and look for expected shifts in the signals from both the pomalidomide and target molecule moieties.
Table 2: Key ¹H-NMR Chemical Shift Comparison (Hypothetical)
| Proton Environment | Starting Material (Expected δ, ppm) | Conjugated Product (Expected δ, ppm) | Rationale for Change |
| Alkyne C-H (on target) | ~2.5 - 3.5 | Disappears | Consumption of the alkyne group. |
| PEG methylene (B1212753) (-CH₂-N₃) | ~3.4 | Shifts downfield (~4.5) | Proximity to the newly formed electron-withdrawing triazole ring. |
| New Triazole C-H | Does not exist | ~7.5 - 8.5 | Formation of the 1,2,3-triazole ring. |
| Pomalidomide aromatic protons | Specific pattern | Minor shifts (± 0.1-0.3 ppm) | Change in the electronic environment due to the new conjugate structure. |
Q4: How can HPLC be used to monitor the reaction and confirm product formation?
HPLC is an excellent tool for tracking reaction kinetics and assessing the purity of the final product.[11] By taking aliquots from the reaction mixture over time, you can observe the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the product. The final purified product should ideally show a single major peak.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm, 254 nm, or 280 nm |
| Column Temperature | 25-40 °C |
Workflow and Troubleshooting Guide
Overall Experimental and Analytical Workflow
The following diagram illustrates the general workflow for synthesizing and confirming your Pomalidomide-based conjugate.
Caption: General workflow for synthesis and confirmation of conjugation.
Troubleshooting Common Issues
Q: My LC-MS results show only starting materials. What went wrong?
A: This indicates a failed or incomplete reaction.
Caption: Troubleshooting logic for a failed conjugation reaction.
Q: My mass spectrum shows multiple peaks around the expected product mass. How do I interpret this?
A: Multiple peaks can arise from several sources.
-
Unreacted Starting Material: Compare retention times and masses to your starting materials. If they match, your reaction may be incomplete or your purification was insufficient.
-
Byproducts: Consider potential side reactions. For example, in CuAAC click chemistry, copper can sometimes catalyze homo-coupling of the alkyne starting material.
-
In-source Fragmentation: The molecule may be fragmenting in the mass spectrometer's ESI source. Try using gentler source conditions (e.g., lower cone voltage or source temperature) to minimize this effect.[12]
-
Multiple Adducts or Charge States: The product peak may appear as several related signals, such as [M+Na]⁺, [M+K]⁺, or a doubly charged ion [M+2H]²⁺. Check the mass differences between peaks to see if they correspond to common adducts or multiple charges.
Q: The ¹H-NMR spectrum of my final product is complex and shows many unexpected peaks.
A: This usually points to purity issues or structural complexity.
-
Check for Impurities: Compare the spectrum to those of your starting materials and solvents. Peaks corresponding to these are impurities. Re-purify your sample using a different method if necessary (e.g., preparative HPLC instead of flash chromatography).[13]
-
Rotamers: PROTAC-like molecules can sometimes exist as multiple conformers (rotamers) that are slowly interconverting on the NMR timescale. This can lead to a doubling of some peaks. Acquiring the spectrum at a higher temperature may cause these peaks to coalesce into single, sharp signals.
-
Aggregation: Large, hydrophobic molecules can aggregate in solution, leading to broad NMR signals. Try acquiring the spectrum at a lower concentration or in a different deuterated solvent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. ijisrt.com [ijisrt.com]
- 8. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. This compound | CAS 2271036-46-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 11. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 12. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. rsc.org [rsc.org]
challenges in working with azide-containing chemical probes
Technical Support Center: Azide-Containing Chemical Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azide-containing chemical probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with azide-containing compounds?
A1: Azide-containing compounds, both organic and inorganic, are energetic materials and can be hazardous if not handled properly. The main concerns are:
-
Explosive Potential: Organic azides can be sensitive to heat, light, shock, and pressure, leading to violent decomposition.[1][2] Small molecules with a high nitrogen-to-carbon ratio are particularly hazardous.[1]
-
Toxicity: The azide (B81097) ion is toxic, with a toxicity similar to that of cyanide.[2][3] It can be harmful if inhaled, absorbed through the skin, or ingested.[4]
-
Formation of Unstable Compounds: Azides can react with heavy metals (e.g., copper, lead, zinc) to form highly shock-sensitive and explosive metal azides.[1][3][5] They should not be used with metal spatulas.[1][4] Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form extremely unstable di- and tri-azidomethane.[1][2][3] Mixing azides with acids can form hydrazoic acid, which is both highly toxic and explosive.[1][5]
Q2: How should I properly store my azide-containing probes?
A2: Proper storage is crucial for both safety and probe stability.
-
Store azide compounds below room temperature, with many organic azides requiring storage at -18°C or -20°C.[1][3][6]
-
Protect them from light, heat, pressure, and shock.[1][4][5] Amber containers are recommended.[1]
-
Store them away from incompatible materials, especially acids and heavy metals.[4][5][7]
Q3: Can the sodium azide (NaN₃) in my buffer interfere with my click chemistry reaction?
A3: Yes, sodium azide used as a preservative can significantly interfere with both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[8] The inorganic azide competes with your azide-containing probe for the alkyne, reducing labeling efficiency.[8] SPAAC is particularly sensitive, even to low concentrations of sodium azide.[8] It is strongly recommended to remove sodium azide from all buffers and protein solutions (e.g., through dialysis or buffer exchange) before performing a click reaction.[9][10]
Q4: What is the main difference between CuAAC and SPAAC for biological labeling?
A4: The primary difference is the requirement of a copper catalyst.
-
CuAAC requires a Cu(I) catalyst, which leads to a very fast and efficient reaction.[11] However, the copper catalyst can be toxic to living cells, making CuAAC more suitable for in vitro applications or fixed cells.[12][13]
-
SPAAC is a copper-free reaction that uses a strained cyclooctyne (B158145) to react with the azide.[12][14] This bioorthogonality makes it ideal for labeling in living systems where copper toxicity is a concern.[] However, SPAAC reactions are generally slower than CuAAC.[16]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Low or No Product Yield in Click Chemistry Reactions
Q: I am seeing very low or no yield in my CuAAC (copper-catalyzed) reaction. What could be the problem?
A: Low yield in CuAAC often points to issues with the catalyst or reaction conditions. Here are some common causes and solutions:
-
Inactive Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) by oxygen.[17][18]
-
Poorly Chosen Ligand: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.
-
Incorrect Reagent Order of Addition: Adding the reducing agent to the copper salt before the ligand is present can be problematic.
-
Solution: A recommended order is to first mix the CuSO₄ with the ligand, add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate solution.[17]
-
-
Inhibition by Reactants: High concentrations of alkyne (>5 mM) can inhibit the Cu-THPTA catalyst.[17]
-
Solution: Adjust the concentration of your alkyne or consider a different ligand system if high concentrations are necessary.[17]
-
Q: My SPAAC (copper-free) reaction is very slow or has a low yield. How can I improve it?
A: SPAAC efficiency is highly dependent on the reactivity of the strained alkyne and the reaction environment.
-
Poor Reactant Solubility: Many strained cyclooctynes are hydrophobic and have poor solubility in aqueous buffers, which is a common reason for low reaction rates.[20]
-
Solution: Ensure your probe is fully dissolved. Using a co-solvent like DMSO may be necessary, but keep the percentage low to avoid denaturing proteins. Some studies have shown that the presence of surfactants can enhance reaction rates in challenging conditions.[20]
-
-
Low Reactivity of Cyclooctyne: Not all strained alkynes are created equal. The ring strain and substituents dramatically affect the reaction kinetics.
-
Solution: For faster kinetics, consider using more reactive cyclooctynes like dibenzocyclooctynes (DIBO/DBCO) or difluorinated cyclooctynes (DIFO).[14]
-
-
Steric Hindrance: Bulky groups near the azide or alkyne functional groups can impede the reaction.[18]
-
Solution: If you are designing a custom probe, consider incorporating a PEG spacer to reduce steric hindrance.[12]
-
Non-Specific Labeling and High Background
Q: I am observing non-specific labeling or a high background signal. What are the likely causes?
A: This can be a frustrating issue, often stemming from side reactions or impurities.
-
Side Reactions of Strained Alkynes (SPAAC): Some highly reactive strained alkynes can react with biological nucleophiles, particularly thiols on cysteine residues.[16]
-
Solution: If you suspect this is an issue, you may need to test a different, less reactive cyclooctyne or perform control experiments with a cysteine-blocking agent.
-
-
Contamination and Impurities: Unreacted fluorescent probes or other reagents can lead to high background.
-
Precipitation of Reagents: Hydrophobic azide or alkyne dyes can precipitate out of the reaction mixture, especially when used in high excess, leading to fluorescent haze or background.[10][21]
-
Reactive Oxygen Species (CuAAC): The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can damage proteins and potentially lead to aggregation and non-specific signals.[17]
Quantitative Data and Reaction Conditions
The optimal conditions for click chemistry can vary significantly based on the specific substrates. The following tables provide a summary of typical reagent concentrations used in protein labeling experiments.
Table 1: Typical Reagent Concentrations for CuAAC Protein Labeling
| Component | Stock Concentration | Final Concentration | Notes |
| Azide/Alkyne Protein | 1-5 mg/mL | N/A | The protein solution should not exceed 1/3 of the total reaction volume.[9] |
| Dye/Probe | 10 mM in DMSO | 3-10x molar excess | The excess depends on the number of labeling sites. Hydrophobic probes may precipitate at high excess.[10] |
| CuSO₄ | 20-50 mM in water | 0.25 - 1 mM | A source of the Cu(I) catalyst. |
| Ligand (e.g., THPTA) | 10-50 mM in DMSO/water | 1.25 - 5 mM | Typically used at a 5:1 ratio to copper to protect the catalyst and biomolecules.[22] |
| Sodium Ascorbate | 50-300 mM in water | 5 - 10 mM | Must be prepared fresh.[9][10] Acts as a reducing agent to maintain the copper in the active Cu(I) state. |
Table 2: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Staudinger Ligation | ~0.002 - 0.01 | Slow kinetics can lead to suboptimal labeling efficiency.[23] |
| Copper-Catalyzed Azide-Alkyne (CuAAC) | ~100 - 1000 | Very fast but requires a potentially toxic copper catalyst. |
| Strain-Promoted Azide-Alkyne (SPAAC) | ~0.1 - 1.0 | Copper-free and bioorthogonal, but generally slower than CuAAC.[16] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | up to ~10⁶ | Extremely fast kinetics, suitable for in vivo applications. |
Experimental Protocols
Protocol 1: General Protein Labeling via CuAAC
This protocol outlines a typical procedure for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye.
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of your alkyne-dye in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
Immediately before use , prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution oxidizes quickly and should not be stored.[9]
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine your azide-modified protein with a sodium azide-free buffer (e.g., PBS, pH 7.4).
-
Add the alkyne-dye stock solution to achieve a 5-10 fold molar excess over the protein. Vortex gently.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical final concentration is 1 mM CuSO₄ and 5 mM THPTA. Vortex gently after each addition.[12]
-
-
Degas the Mixture (Optional but Recommended):
-
To improve catalyst stability, purge the tube with an inert gas (argon or nitrogen) for 30-60 seconds.[10] This minimizes oxygen in the headspace.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to start the reaction.[22]
-
If using an inert atmosphere, briefly purge with gas again before sealing the tube.
-
-
Incubation:
-
Purification:
-
Remove unreacted dye and catalyst components by passing the reaction mixture through a desalting column or by performing dialysis against an appropriate buffer.[12]
-
-
Analysis:
-
Confirm labeling efficiency using methods such as SDS-PAGE with fluorescence imaging or mass spectrometry.[12]
-
Visualizations
Diagram 1: Generalized Click Chemistry Workflow
Caption: A simplified workflow for a typical bioorthogonal click chemistry experiment.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in azide-alkyne cycloaddition reactions.
Diagram 3: Azide-Alkyne Cycloaddition Pathways
Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. interchim.fr [interchim.fr]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
Technical Support Center: Optimizing PROTAC Efficacy by Modulating PEG Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answer frequently asked questions regarding the impact of polyethylene (B3416737) glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex.[1][2] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3] PEG linkers are frequently used due to their hydrophilicity, biocompatibility, and the ability to easily modify their length.[4][5]
Q2: How does PEG linker length specifically impact PROTAC efficacy?
The length of the PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation.[4]
-
Linker Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[6][7]
-
Linker Too Long: Conversely, a linker that is too long might result in the formation of an unproductive ternary complex where the necessary lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[6] An excessively long linker can also lead to a decrease in potency due to a higher entropic penalty upon binding.[2]
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited and must be determined empirically.[2][6]
Q3: What is the "hook effect" and how does linker length influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[1] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.[1]
Troubleshooting Guide
Problem: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe significant degradation.
This is a common challenge in PROTAC development and can often be attributed to issues with the linker.
| Potential Cause | Recommended Solution |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. Solution: Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length for your specific system.[7] |
| Poor Ternary Complex Cooperativity | Efficient degradation is often associated with positive cooperativity, where the binding of one protein partner increases the affinity for the other. Solution: Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess cooperativity.[7] |
| Poor Cell Permeability | The hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across the cell membrane.[1][3] Solution: Assess cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[8] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cellular uptake.[1] |
| Cellular Efflux | The PROTAC may be actively transported out of the cell by efflux pumps. Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[7] |
Quantitative Data on Linker Length and Efficacy
The optimal PEG linker length is target-dependent. The following tables summarize experimental data from various studies, illustrating the impact of linker length on degradation efficiency, quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [5][9][10]
| PROTAC | Linker Atom Length | DC50 (µM) | Dmax (%) |
| PROTAC 11 | 9 | > 10 | < 50 |
| PROTAC 12 | 12 | 1 | ~75 |
| PROTAC 13 | 16 | 0.1 | > 95 |
| PROTAC 14 | 19 | 1 | ~75 |
| PROTAC 15 | 21 | > 10 | < 50 |
Data is illustrative and compiled from published research in MCF7 breast cancer cells.
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [11]
| PROTAC | Linker Atom Length | DC50 (nM) | Dmax (%) |
| Compound A | < 12 | No degradation observed | - |
| Compound B | 12-29 | 3 (for 21-atom linker) | 96 (for 21-atom linker) |
| Compound C | 29 | 292 | 76 |
Data is illustrative and compiled from published research.
Experimental Protocols
1. Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[3]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24, 48, or 72 hours).[9] Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[4]
2. Ternary Complex Formation Assays (e.g., Co-Immunoprecipitation)
This protocol can be used to qualitatively or semi-quantitatively assess the formation of the ternary complex.[8]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or a tag on the E3 ligase). Add Protein A/G magnetic beads to pull down the antibody-E3 ligase complex.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins from the beads. Analyze the eluates by Western blot using an antibody against the target protein. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A troubleshooting workflow for ineffective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
addressing steric hindrance in pomalidomide azide reactions
Welcome to the technical support center for pomalidomide (B1683931) azide (B81097) reactions. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you address challenges related to steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of steric hindrance when working with pomalidomide azide derivatives?
A1: The primary source of steric hindrance in pomalidomide is its bulky, planar phthalimide (B116566) ring system. When an azide group is attached directly to the 4-amino position of this ring, the phthalimide structure can physically block the approach of other molecules, such as an alkyne and the copper catalyst required for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. This spatial crowding increases the activation energy of the reaction, often leading to slow reaction rates and low product yields.
Q2: My CuAAC (click chemistry) reaction with a pomalidomide-azide derivative is showing very low yield. What is the most effective strategy to overcome this?
A2: The most common and effective strategy is to introduce a flexible linker between the pomalidomide core and the azide group.[1][2] By synthesizing a derivative such as Pomalidomide-C5-azide or Pomalidomide-PEG-azide, the azide functionality is spatially distanced from the bulky phthalimide ring.[3] This separation reduces steric clash, allowing for much easier access by the catalyst and the alkyne-containing reaction partner, which typically results in significantly improved reaction efficiency and higher yields.[4]
Q3: Can the choice of catalyst or ligand improve my sterically hindered reaction?
A3: Yes, the catalyst system is critical. For CuAAC reactions, the active catalyst is Copper(I), which is prone to oxidation. Using a Cu(I)-stabilizing ligand is highly recommended, especially for challenging conjugations. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are water-soluble and highly effective at maintaining the catalytic activity of the copper and improving reaction outcomes.[1][5] Some N-heterocyclic carbene (NHC)-copper complexes have also been shown to be particularly effective for reactions involving sterically hindered azides and alkynes.[6]
Q4: I am seeing multiple side products in my reaction. What are the likely causes?
A4: The formation of side products can stem from several issues. If you are generating the Cu(I) catalyst in situ from Cu(II) (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), incomplete reduction or the presence of oxygen can lead to oxidative homocoupling of your alkyne partner.[7] It is crucial to use freshly prepared reducing agent solutions and to degas your solvents to minimize oxygen content. Additionally, pomalidomide's glutarimide (B196013) ring can be sensitive to harsh basic conditions, which could lead to degradation if the reaction pH is not controlled.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during pomalidomide azide reactions.
| Symptom | Potential Cause | Recommended Solution |
| No or Very Low Product Formation | Extreme Steric Hindrance: The azide is directly attached to the pomalidomide core, preventing catalyst and substrate access. | Synthesize a pomalidomide derivative with a flexible linker (e.g., C5 alkyl or PEG linker) to separate the azide from the bulky ring system.[2][3] |
| Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Use a freshly prepared solution of the reducing agent (sodium ascorbate). Ensure all solvents are thoroughly degassed. Consider performing the reaction under an inert atmosphere (N₂ or Ar).[7] | |
| Impure Reagents: Starting materials (pomalidomide-azide or alkyne) are impure. | Confirm the purity of all starting materials via NMR or LC-MS and purify if necessary before starting the reaction.[7] | |
| Reaction Starts but Stalls | Catalyst Degradation: The Cu(I) catalyst degrades over the course of the reaction. | Add a second charge of the catalyst (e.g., CuSO₄/ligand) and the reducing agent after a few hours.[7] |
| Insufficient Reducing Agent: The amount of sodium ascorbate (B8700270) is not sufficient to maintain the copper in the Cu(I) state. | Ensure you are using a molar excess of sodium ascorbate relative to the copper catalyst (typically 2-5 equivalents).[8] | |
| Multiple Side Products Observed | Oxidative Homocoupling: Your alkyne is coupling with itself due to the presence of oxygen and Cu(II). | Degas all solvents thoroughly before use. The use of a protective ligand like THPTA can help minimize this side reaction.[7] |
| Reagent Decomposition: One of the reactants is unstable under the reaction conditions. | Avoid excessive heat. Ensure the reaction pH is within a stable range for your molecules (typically pH 4-12 for CuAAC). | |
| Difficulty Purifying Final Product | Residual Copper Catalyst: Copper ions remain in your final product, complicating purification. | After the reaction is complete, add a copper chelator like EDTA to the workup solution to help remove residual copper during extraction or chromatography.[7] |
| Similar Polarity of Product and Starting Materials: The product and unreacted starting material have similar retention times in chromatography. | Optimize your chromatography conditions. For flash chromatography, try a different solvent system or a shallower gradient. For HPLC, adjust the gradient or mobile phase composition. |
Quantitative Data Summary
The use of a linker is the most critical factor for achieving high yields in pomalidomide conjugations. The following table presents representative yields for the synthesis of pomalidomide-linker conjugates and their subsequent use in click chemistry.
| Reaction Type | Linker | Reagents | Yield (%) | Reference |
| SNAr Conjugation | N-(2-aminoethyl)acetamide | 4-Fluorothalidomide, DIPEA, DMSO | 99% | [4] |
| SNAr Conjugation | N-(2-(azetidin-1-yl)ethyl)amine | 4-Fluorothalidomide, DIPEA, DMSO | 95% | [4] |
| SNAr Conjugation | Piperazine | 4-Fluorothalidomide, DIPEA, DMSO | 91% | [4] |
| SNAr Conjugation | tert-butyl (2-aminoethyl)carbamate | 4-Fluorothalidomide, DIPEA, DMSO | 53% | [9] |
| CuAAC Reaction | Pomalidomide-Alkyne + Azide-Linker-JQ1 | CuSO₄, Na-Ascorbate, t-BuOH/H₂O | 67% | [4] |
| One-Pot SNAr/Amidation | Azetidine-Linker | 4-Fluorothalidomide, JQ1-Ester, DIPEA | 62% | [4] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods used.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Linker-Azide via SNAr
This protocol describes a general method for synthesizing a pomalidomide derivative with a linker, starting from 4-fluorothalidomide and an amine-linker that has a protected or terminal azide group.
-
Reagents & Materials:
-
4-Fluorothalidomide (1.0 eq)
-
Amine-linker-azide (e.g., 5-azidopentan-1-amine) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 4-fluorothalidomide in anhydrous DMSO, add the amine-linker-azide followed by DIPEA.[2]
-
Heat the reaction mixture to 90–110 °C and stir for 12–24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure pomalidomide-linker-azide.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a pomalidomide-linker-azide to a terminal alkyne-containing molecule.
-
Stock Solution Preparation:
-
Pomalidomide-Linker-Azide: Prepare a 10 mM stock solution in anhydrous DMSO.[1]
-
Alkyne Substrate: Prepare a 10 mM stock solution of your alkyne in anhydrous DMSO.[1]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in deionized water.[1][8]
-
THPTA Ligand (Recommended): Prepare a 50-100 mM stock solution in deionized water.[1][8]
-
Sodium Ascorbate: Prepare a 100 mM to 1 M stock solution in deionized water. This solution must be prepared fresh immediately before use. [1][8]
-
-
Reaction Setup:
-
In a clean reaction vial, add the pomalidomide-linker-azide solution (1.0 equivalent).
-
Add the alkyne substrate solution (1.0–1.2 equivalents).
-
Add solvent (e.g., DMSO/water or t-BuOH/water mixture) to achieve a final reaction concentration of 1–10 mM.[1]
-
Add the THPTA ligand solution (e.g., 5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents). The solution may turn light blue.[2]
-
-
Reaction Initiation and Monitoring:
-
Work-up and Purification:
-
Once complete, quench the reaction by diluting with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.[1]
-
Visualizations
Caption: Comparison of a sterically hindered direct reaction vs. a linker-mediated strategy.
Caption: A logical workflow for troubleshooting low-yield pomalidomide azide reactions.
Caption: A typical experimental workflow for synthesizing a pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cereblon Binding Affinity of Pomalidomide-PEG Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding affinity of pomalidomide-polyethylene glycol (PEG) conjugates to the E3 ubiquitin ligase Cereblon (CRBN). As crucial components of Proteolysis Targeting Chimeras (PROTACs), the efficient binding of these conjugates to CRBN is paramount for inducing the degradation of target proteins. This document presents a comparative overview of pomalidomide (B1683931) and its derivatives, alternative CRBN ligands, and detailed experimental protocols for assessing binding affinity, empowering researchers to make informed decisions in the design and development of novel therapeutics.
Introduction to Pomalidomide and Cereblon Binding
Pomalidomide, a derivative of thalidomide (B1683933), is a well-established ligand for Cereblon, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The interaction between pomalidomide and CRBN is the foundational mechanism for its therapeutic effects, including in the context of PROTACs. In a PROTAC molecule, a pomalidomide-based ligand serves to recruit the CRBN E3 ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. The inclusion of a PEG linker is a common strategy in PROTAC design to connect the CRBN ligand to the POI ligand, providing flexibility and optimizing the formation of the ternary complex (POI-PROTAC-CRBN).
While extensive data exists for the binding of pomalidomide to CRBN, specific binding affinity data for pomalidomide-PEG conjugates are not as readily available in the public domain. The conjugation of a PEG linker is generally designed to occur at a position on the pomalidomide molecule that minimizes interference with its binding to CRBN. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can lead to more efficient formation of the ternary complex and subsequent protein degradation.[1] The amino group on the phthalimide (B116566) ring of pomalidomide provides a versatile attachment point for linkers that is often directed away from the CRBN binding interface, allowing for flexibility in linker design without compromising E3 ligase engagement.[1]
Comparative Analysis of Cereblon Ligand Binding Affinities
The binding affinity of various ligands to CRBN is a critical parameter for the efficacy of PROTACs. The following table summarizes the reported binding affinities of pomalidomide and other notable CRBN ligands.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Pomalidomide | ~157 nM | 153.9 nM, ~2 µM, 1.2 µM | Competitive Titration, Fluorescence Polarization, Competitive Binding Assay |
| Lenalidomide (B1683929) | ~178 - 640 nM | 268.6 nM, ~2 µM | Competitive Titration, Fluorescence Polarization, Competitive Binding Assay |
| Thalidomide | ~250 nM | 347.2 nM | Competitive Titration, Fluorescence Polarization |
| Iberdomide (B608038) (CC-220) | Higher affinity than pomalidomide | ~150 nM | Cereblon-binding affinity assay |
| Phenyl Dihydrouracil (B119008) (PDHU) Derivatives | Comparable to lenalidomide (e.g., 52 ± 19 nM for a PD-PROTAC) | Not Consistently Reported | Fluorescence Polarization |
| 3-Aminophthalic acid | Not Quantified (demonstrated comparable activity to pomalidomide in O'PROTACs) | Not Reported | Functional Assays (ERG degradation) |
Note: Binding affinity values can vary depending on the specific experimental conditions, protein constructs, and assay methodologies.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the pomalidomide-induced protein degradation pathway and the workflows for key binding affinity assays.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN) in complex with DDB1 is expressed and purified. The protein is then extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.[2] The final protein concentration is determined using a suitable method like UV-Vis spectrophotometry at 280 nm.
-
Ligand: The pomalidomide-PEG conjugate is dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.[2]
2. ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated with the experimental buffer.
-
The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.
-
A series of small, precisely controlled injections of the ligand are made into the sample cell while the temperature is maintained at a constant level.
-
The heat change associated with each injection is measured by the instrument.
3. Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.
-
The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.[2] This analysis yields the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger molecule. In a competitive assay format, an unlabeled ligand competes with the tracer for binding to the protein, leading to a decrease in the FP signal.
1. Reagent Preparation:
-
CRBN: Purified recombinant CRBN protein is diluted in an appropriate assay buffer.
-
Fluorescent Tracer: A fluorescently-labeled thalidomide analog (e.g., Cy5-labeled Thalidomide) is used as the tracer.[3][4]
-
Test Compound: Serial dilutions of the pomalidomide-PEG conjugate are prepared.
2. Assay Procedure:
-
The CRBN protein, fluorescent tracer, and varying concentrations of the test compound are added to the wells of a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters.
3. Data Analysis:
-
The FP signal is plotted against the concentration of the test compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
Competitive Pull-Down Assay
This assay qualitatively or semi-quantitatively assesses the ability of a test compound to compete with an immobilized ligand for binding to a target protein.
1. Preparation of Affinity Beads:
-
A thalidomide analog is covalently coupled to agarose (B213101) or magnetic beads.
2. Binding and Competition:
-
Cell lysate containing CRBN or purified CRBN-DDB1 complex is incubated with the thalidomide-conjugated beads to allow for CRBN binding.[5]
-
The beads are washed to remove non-specifically bound proteins.
-
The beads are then incubated with a solution containing the pomalidomide-PEG conjugate at various concentrations.
3. Elution and Detection:
-
The supernatant, containing proteins that were displaced from the beads by the test compound, is collected.
-
The amount of CRBN in the supernatant is analyzed by immunoblotting (Western blot). An increased amount of CRBN in the supernatant with increasing concentrations of the test compound indicates competitive binding.
Alternatives to Pomalidomide-PEG Conjugates
While pomalidomide is a widely used and effective CRBN ligand, researchers are exploring alternatives to potentially improve properties such as stability, reduce off-target effects, and overcome resistance.
-
Iberdomide (CC-220): This next-generation CRBN E3 ligase modulator (CELMoD) binds to cereblon with a higher affinity than lenalidomide or pomalidomide.[6][7] This increased affinity leads to more potent and faster degradation of target substrates like Ikaros and Aiolos.[6][8] The crystal structure of iberdomide in complex with CRBN reveals increased contacts with the protein, providing a structural basis for its enhanced potency.[7]
-
Phenyl Dihydrouracil (PDHU) Derivatives: This novel class of achiral CRBN ligands has shown comparable binding affinities to lenalidomide and pomalidomide.[9][10] PDHU-based PROTACs have demonstrated improved chemical stability compared to their immunomodulatory imide drug (IMiD) counterparts.[11] For instance, a PD-PROTAC targeting LCK retained a strong CRBN affinity (52 ± 19 nM) in a fluorescence polarization assay.[11]
-
3-Aminophthalic acid: Identified as a new ligand for CRBN, 3-aminophthalic acid has been successfully incorporated into "O'PROTACs" (oligonucleotide-based PROTACs) for the degradation of the transcription factor ERG.[12][13][14][15] These phthalic acid-based degraders showed comparable efficacy to pomalidomide-based versions and offer advantages in terms of chemical stability and cost-effectiveness.[12][13][14][15]
Conclusion
The selection of an appropriate Cereblon ligand is a critical step in the design of effective and specific PROTACs. While pomalidomide remains a robust and widely used choice, the development of PEGylated conjugates and novel alternative binders like iberdomide and phenyl dihydrouracil derivatives offers exciting opportunities to enhance the therapeutic potential of targeted protein degradation. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of the binding affinity of these molecules, enabling researchers to optimize their PROTAC design and accelerate the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validating Target Protein Knockdown: A Comparative Guide to Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Robust and accurate quantification of protein knockdown is a cornerstone of modern biological research and drug development. It provides definitive evidence of target engagement and is crucial for interpreting the functional consequences of depleting a specific protein. While western blotting is a conventional method, mass spectrometry-based quantitative proteomics offers unparalleled depth and precision, enabling researchers to not only validate the knockdown of the target protein but also to assess off-target effects and global proteomic rearrangements.
This guide provides an objective comparison of the leading quantitative proteomics techniques for validating protein knockdown, supported by experimental data. We delve into the methodologies of Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Data-Independent Acquisition (DIA), as well as targeted approaches like Parallel Reaction Monitoring (PRM) and SureQuant.
Comparison of Quantitative Proteomics Techniques
The choice of a quantitative proteomics strategy depends on various factors, including the experimental goals, sample type, desired depth of analysis, and available instrumentation. Below is a comparative overview of the most common techniques.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tag) | DIA (Data-Independent Acquisition) | Targeted Proteomics (PRM/SureQuant) |
| Principle | Metabolic labeling of proteins in living cells with "heavy" isotopes of amino acids.[1][2][3] | Chemical labeling of peptides with isobaric tags after protein digestion.[1][2] | Unbiased fragmentation of all peptides within a defined mass-to-charge (m/z) range.[4][5][6] | Pre-selection and targeted fragmentation of specific peptides of interest.[7][8] |
| Multiplexing | Typically 2-3 samples per experiment.[3] | Up to 18 samples in a single run (TMTpro).[9] | Label-free, enabling comparison of many samples, though not simultaneously in a single run.[6] | High multiplexing of target peptides within a single run.[7] |
| Quant. Accuracy | High, as samples are mixed early in the workflow, minimizing experimental variability.[10][11] | Good, but can be affected by ratio compression, especially with high sample complexity.[2][11] | High accuracy, particularly with the use of spectral libraries.[5][12] | Excellent, considered the gold standard for quantification.[7][8] |
| Proteome Coverage | Good, dependent on the depth of LC-MS/MS analysis. | High, with the ability to identify and quantify thousands of proteins.[5] | High, often identifying more proteins than data-dependent acquisition (DDA) methods.[4][5] | Limited to pre-selected targets. |
| Strengths | High accuracy and precision, suitable for studying dynamic processes in cell culture.[2][10][11] | High multiplexing capacity, ideal for comparing multiple conditions or time points.[2][11] | Comprehensive and unbiased proteome coverage, good for discovery studies.[4][5] | Highest sensitivity and specificity for quantifying specific proteins of interest.[7][8] |
| Limitations | Limited to cells that can be metabolically labeled, higher cost of reagents.[1][11] | Potential for ratio compression, more complex data analysis.[2][11] | Requires extensive data processing and often a spectral library for optimal performance.[4] | Not suitable for discovering unexpected protein changes. |
Quantitative Performance Data
Several studies have directly compared the performance of these techniques. For instance, a study comparing TMT and DIA workflows for protein quantification in a complex background found that while TMT identified 15-20% more proteins and had slightly better quantitative precision, DIA demonstrated better quantitative accuracy.[5] Both methods, however, provided high proteome coverage (>5000 proteins) with few missing values.[5] Another study comparing label-free, SILAC, and TMT for analyzing the EGFR signaling pathway concluded that SILAC offered the highest precision and was the method of choice for studying cellular signaling in cell culture models, while TMT had the lowest coverage and more missing values.[13]
In the realm of targeted proteomics, a comparison of SureQuant with standard Parallel Reaction Monitoring (PRM) demonstrated that SureQuant achieved equivalent quantitative performance while allowing for the accurate and precise quantification of a significantly larger number of targets (up to 400).[7][8] Furthermore, SureQuant surpassed the sensitivity and quantification capabilities of global data-independent acquisition methods for low-abundance proteins.[7][8]
Experimental Workflows and Protocols
General Experimental Workflow for Quantitative Proteomics
The following diagram illustrates a general workflow for a typical quantitative proteomics experiment aimed at validating protein knockdown.
Caption: A generalized workflow for quantitative proteomics experiments to validate protein knockdown.
Detailed Experimental Protocols
This protocol outlines the key steps for a SILAC experiment to quantify protein knockdown.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine (B10760008) and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6,15N4-Arg).[3]
-
Ensure cells undergo at least five to six doublings to achieve complete incorporation of the heavy amino acids (>95%).[3]
-
-
Protein Knockdown:
-
Induce knockdown of the target protein in the "heavy" labeled cells using your method of choice (e.g., siRNA, shRNA, CRISPR). The "light" labeled cells serve as the control.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and proteins using a proteomics software suite (e.g., MaxQuant).
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs. A decrease in the heavy-to-light ratio for the target protein validates its knockdown.
-
This protocol provides a general outline for TMT-based quantitative proteomics.
-
Sample Preparation:
-
Culture and treat your cells, including the control and knockdown conditions.
-
Harvest the cells, lyse them, and extract the proteins.
-
Digest the proteins from each sample into peptides.[14]
-
-
TMT Labeling:
-
Fractionation (Optional but Recommended):
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography.[9]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. During fragmentation, the TMT tags release reporter ions of different masses, which are used for quantification.
-
-
Data Analysis:
-
Use proteomics software (e.g., Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative protein abundance by comparing the intensities of the reporter ions for each peptide across the different samples.
-
This protocol describes a typical DIA workflow.
-
Sample Preparation:
-
Prepare protein extracts from your control and knockdown samples and digest them into peptides, similar to the TMT workflow.
-
-
LC-MS/MS Analysis:
-
Analyze each sample individually using a DIA method on the mass spectrometer. In DIA, the instrument cycles through predefined m/z windows, fragmenting all peptides within each window.[4]
-
-
Data Analysis:
-
Process the complex DIA data using specialized software (e.g., Spectronaut, DIA-NN).[4]
-
Data analysis can be performed in two ways:
-
Library-based: A spectral library is first created from data-dependent acquisition (DDA) runs of the same or similar samples. The DIA data is then searched against this library to identify and quantify peptides.[4]
-
Library-free: Some modern algorithms can analyze DIA data directly without the need for a spectral library.[5]
-
-
The software extracts peptide and protein quantities from the DIA maps, allowing for the comparison of protein abundance between the knockdown and control samples.
-
Signaling Pathway Analysis: EGFR Signaling
To illustrate the utility of quantitative proteomics in understanding the functional consequences of protein knockdown, we present a simplified diagram of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[15][16][17] Knockdown of a key protein in this pathway, such as EGFR itself or a downstream effector like GRB2 or SOS1, would be expected to alter the abundance and phosphorylation status of other pathway components. Quantitative proteomics can capture these changes comprehensively.
Caption: A simplified diagram of the EGFR signaling pathway, a common target in cancer research.
Conclusion
Quantitative proteomics provides a powerful and versatile toolkit for the rigorous validation of target protein knockdown. While SILAC offers high accuracy for cell culture-based experiments, TMT excels in comparing multiple conditions simultaneously. DIA provides a comprehensive and unbiased view of the proteome, making it ideal for discovery-oriented studies. For ultimate sensitivity and specificity in quantifying a limited number of proteins, targeted approaches like PRM and SureQuant are the methods of choice. By selecting the appropriate quantitative proteomics strategy, researchers can gain deep insights into the efficacy of their knockdown experiments and the broader biological consequences, thereby accelerating their research and drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 3. chempep.com [chempep.com]
- 4. PXD011691 - Comparison of DIA and TMT based protein quantification in complex background - OmicsDI [omicsdi.org]
- 5. Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences Between DIA, TMT/iTRAQ, And Traditional Label-free - Creative Proteomics [creative-proteomics.com]
- 7. Optimizing SureQuant for Targeted Peptide Quantification: a Technical Comparison with PRM and SWATH-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing SureQuant for Targeted Peptide Quantification: a Technical Comparison with PRM and SWATH-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cores.imp.ac.at [cores.imp.ac.at]
- 10. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time - Biognosys [biognosys.com]
- 13. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. nautilus.bio [nautilus.bio]
- 16. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Pomalidomide 4'-PEG3-azide
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Pomalidomide (B1683931) 4'-PEG3-azide. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this compound's cytotoxic and potentially explosive nature.
Pomalidomide 4'-PEG3-azide is a complex molecule that combines a derivative of pomalidomide with an organic azide (B81097) linker. Pomalidomide is a known cytotoxic and teratogenic agent, while organic azides are a class of compounds recognized for their potential instability and toxicity.[1][2] Therefore, handling this compound requires stringent safety measures that account for both chemical and biological hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.[1][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols that can cause serious eye damage.[1] |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder form.[1] | Protects against inhalation of the potent compound, which can occur through aerosolization. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[1] | Prevents contamination of footwear and the subsequent spread of the compound to other areas. |
Operational Plan: Step-by-Step Handling
All handling of this compound must be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.[1]
Preparation:
-
Designated Area: Establish a specific and clearly marked area within the laboratory for handling the compound.
-
Decontamination: Ensure that decontamination materials are readily available.
-
Surface Protection: Cover the work surface with disposable, plastic-backed absorbent pads.
-
Tool Selection: Use non-sparking tools made of plastic or ceramic to avoid friction that could initiate decomposition of the azide.[4][5] Do not use metal spatulas.[6]
Weighing and Reconstitution:
-
Handle the solid compound within a containment system like a ventilated balance enclosure or glove box.
-
To prevent aerosolization, slowly add the solvent to the solid.
Experimental Use:
-
Keep all containers of the compound tightly sealed when not in use.
-
Avoid heating the compound unless specifically required by a validated protocol, as heat can cause violent decomposition of organic azides.[6]
-
Do not mix with strong acids, as this can form highly toxic and explosive hydrazoic acid.[6][7]
-
Avoid contact with heavy metals, as this can form shock-sensitive metal azides.[2][4]
Disposal Plan
All waste containing this compound must be treated as hazardous and segregated from other laboratory waste.[8]
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable materials must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[3][9] Do not dispose of this waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][8]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[3]
Deactivation of Azide (Optional and for Trained Personnel Only): For laboratories equipped and trained for such procedures, the azide group may be chemically converted to a more stable amine group before disposal.[8] This significantly reduces the explosion risk. Common methods include treatment with a reducing agent like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.[8] This procedure must be performed by a qualified chemist.
Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][8]
Experimental Workflow and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
